2-(Cyclohexyloxy)isonicotinonitrile
Description
BenchChem offers high-quality 2-(Cyclohexyloxy)isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexyloxy)isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyloxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFMTASTDRSQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640886 | |
| Record name | 2-(Cyclohexyloxy)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016867-57-4 | |
| Record name | 2-(Cyclohexyloxy)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Exploratory Screening Guide: 2-(Cyclohexyloxy)isonicotinonitrile
[1][2]
Part 1: Physiochemical & Structural Profiling
Objective: Establish the "drug-likeness" baseline before investing in biological assays.[1][2] The lipophilic cyclohexyl group significantly impacts solubility and permeability.[1][2]
Structural Analysis & Liability Assessment
-
Cyclohexyloxy Group: A critical determinant of lipophilicity (
).[1][2] While it improves membrane permeability, it is a metabolic "soft spot" prone to cytochrome P450-mediated hydroxylation.[1][2] -
Nitrile (Cyano) Group: Generally stable but susceptible to hydrolysis (to amide/acid) under extreme pH or specific enzymatic conditions (nitrilases).[1][2] It serves as a bioisostere for carbonyls or a precursor for oxadiazoles.[1][2]
Solubility Profiling (Thermodynamic vs. Kinetic)
Protocol: Do not rely solely on DMSO stock precipitation.
-
Kinetic Solubility: Dilute 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 100 µM. Incubate for 2 hours. Measure via nephelometry.
-
Thermodynamic Solubility (Gold Standard): Add solid compound to buffer until saturation. Shake for 24 hours. Centrifuge, filter, and quantify supernatant via HPLC-UV.
-
Why: The crystalline lattice energy of the pyridine nitrile can lead to significantly lower thermodynamic solubility compared to kinetic readouts.
-
Chemical Stability
Protocol: Incubate 10 µM compound in:
Part 2: In Vitro ADME Screening (The "Kill" Step)
Objective: Determine if the compound survives long enough to engage a target. The cyclohexyl ring is the primary liability here.[2]
Metabolic Stability (Microsomal Clearance)
Rationale: The cyclohexyl ring is highly susceptible to oxidation by CYP3A4 and CYP2D6.[1][2] Rapid clearance will render in vivo efficacy impossible regardless of potency.[1][2]
Protocol:
-
System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1][2]
-
Concentration: 1 µM compound (to ensure first-order kinetics).
-
Sampling: 0, 5, 15, 30, 45, 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1][2]
-
Calculation:
Permeability (PAMPA/Caco-2)
Rationale: The nitrile and ether linkage suggest good passive permeability, but P-gp efflux is a risk for pyridine derivatives.[1][2]
-
Assay: Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion.
-
Follow-up: If PAMPA
, proceed to Caco-2 (A-B vs B-A) to check for efflux ratios.
Part 3: Biological Target Screening (Exploratory)
Objective: Since the specific target is often unknown in exploratory phases for this scaffold, a tiered approach is required.
High-Probability Target Panel
Based on the 2-alkoxypyridine scaffold, screen against these priority targets:
-
PDE4 (Phosphodiesterase 4): The cyclohexyloxy group mimics the dialkoxyphenyl pharmacophore of Rolipram/Roflumilast.[1][2]
-
Kinase Profiling: Pyridines are classic hinge-binders.[1][2]
-
Assay: Broad panel (e.g., KINOMEscan) at 10 µM.[1]
-
-
Adenosine Receptors (A2A/A2B): Pyridine nitriles often show affinity here.[1][2]
Phenotypic Cytotoxicity Screening
Protocol:
Part 4: Data Visualization & Workflows
The Screening Decision Tree
This diagram illustrates the logical flow from compound acquisition to "Hit" declaration.
Figure 1: The "Go/No-Go" decision tree for exploratory screening. Failures at early stages (Solubility/Metabolism) save resources on expensive biological assays.[1][2]
Metabolic Liability Map
The cyclohexyloxy group is the primary site for oxidative metabolism.
Figure 2: Predicted metabolic soft spots.[1][2] The cyclohexyl ring is prone to hydroxylation, while the ether linkage may undergo dealkylation.
Part 5: Summary of Key Parameters
| Parameter | Assay Type | Critical Threshold | Action if Failed |
| Solubility | Kinetic (Nephelometry) | Formulate as salt (e.g., HCl) or use cosolvents.[1][2] | |
| Lipophilicity | LogD (pH 7.4) | If >4.0, reduce cyclohexyl ring size or add polar heteroatoms.[1][2] | |
| Metabolic Stability | HLM | Block metabolic sites (e.g., Fluorination of cyclohexyl ring).[1] | |
| Permeability | PAMPA ( | Prodrug strategy or reduce polar surface area (PSA).[1][2] | |
| Toxicity | HepG2 IC50 | Discard scaffold; likely off-target effects.[1][2] |
References
-
PubChem. (n.d.).[1][2] 2-(Cyclohexyloxy)isonicotinonitrile Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
-
Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Standard reference for ADME protocols).
-
Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Reference for optimizing the cyclohexyl ring).
-
Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Source for pyridine nitrile bioisosterism).[1][2][3]
Methodological & Application
Application Notes and Protocols for Receptor Binding Assays of 2-(Cyclohexyloxy)isonicotinonitrile at the GPR142 Receptor
Introduction: Unveiling the Therapeutic Potential of GPR142 Agonists
The G protein-coupled receptor 142 (GPR142) has emerged as a compelling therapeutic target, primarily for the treatment of type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, GPR142 functions as a sensor for aromatic amino acids, most notably L-tryptophan.[3][4][5] Upon activation, GPR142 stimulates glucose-dependent insulin secretion, offering a promising mechanism for glycemic control with a potentially reduced risk of hypoglycemia compared to traditional insulin secretagogues.[1][3] The signaling cascade initiated by GPR142 agonism is primarily coupled through the Gq pathway, leading to the activation of phospholipase C and subsequent accumulation of inositol monophosphate (IP-1).[3][6][7] Evidence also suggests potential coupling to Gi and Gs pathways, highlighting the complexity of its signaling network.[6][8]
2-(Cyclohexyloxy)isonicotinonitrile is a novel small molecule with structural features consistent with known GPR142 agonists. Characterizing the binding affinity and kinetics of this compound at the GPR142 receptor is a critical step in its pharmacological evaluation. Receptor binding assays provide a direct measure of the interaction between a ligand and its target, yielding essential parameters such as the equilibrium dissociation constant (Kd), the inhibitor constant (Ki), and the receptor density (Bmax).[9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting receptor binding assays for 2-(Cyclohexyloxy)isonicotinonitrile using membranes prepared from cells expressing the human GPR142 receptor.
Core Principles of Receptor Binding Assays
Receptor binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand and a receptor.[11] These assays typically involve incubating a source of the receptor (e.g., cell membranes) with a labeled ligand (radioligand or fluorescent ligand) that binds to the receptor of interest. The amount of bound ligand is then measured.
Two primary types of binding assays are discussed herein:
-
Saturation Binding Assays: These assays are used to determine the affinity of a labeled ligand for its receptor (Kd) and the total number of receptors in the preparation (Bmax). This is achieved by incubating the receptor preparation with increasing concentrations of the labeled ligand until saturation is reached.[11]
-
Competition Binding Assays: These assays are employed to determine the affinity of an unlabeled compound (the "competitor," in this case, 2-(Cyclohexyloxy)isonicotinonitrile) for the receptor. This is accomplished by measuring the ability of the unlabeled compound to displace the binding of a fixed concentration of a labeled ligand. The output of this assay is the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12][13]
Experimental Workflow Overview
Caption: Workflow for GPR142 Receptor Binding Assays.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Human GPR142 expressing cells (e.g., HEK293) | ATCC | Source of receptor |
| [3H]-GPR142 Agonist (Custom Synthesis) | ViTrax | Radiolabeled ligand |
| 2-(Cyclohexyloxy)isonicotinonitrile | In-house/Custom Synthesis | Test compound |
| Unlabeled GPR142 Agonist (e.g., L-Tryptophan) | Sigma-Aldrich | For non-specific binding determination |
| Scintillation Proximity Assay (SPA) Beads | Revvity | For homogeneous binding assays |
| 96-well Filter Plates (e.g., GF/C) | PerkinElmer | For filtration binding assays |
| Scintillation Cocktail | PerkinElmer | For detection of radioactivity |
| Tris-HCl, MgCl2, EDTA, BSA | Sigma-Aldrich | Buffer components |
| Protease Inhibitor Cocktail | Roche | To prevent protein degradation |
| BCA Protein Assay Kit | Thermo Fisher Scientific | To determine protein concentration |
Protocol 1: Preparation of GPR142-Expressing Cell Membranes
This protocol describes the preparation of crude cell membranes from HEK293 cells stably expressing human GPR142.
-
Cell Culture: Culture HEK293 cells expressing human GPR142 to confluency in appropriate culture flasks.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Dislodge the cells by gentle scraping in ice-cold PBS.
-
Cell Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 10 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This protocol is designed to determine the Kd and Bmax of a radiolabeled GPR142 agonist.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of the [3H]-GPR142 agonist.
-
Non-specific Binding (NSB): Add the same increasing concentrations of the [3H]-GPR142 agonist along with a high concentration of an unlabeled GPR142 agonist (e.g., 10 µM L-Tryptophan) to saturate the receptors.
-
-
Addition of Membranes: Add the GPR142 membrane preparation to each well. The final protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
Assay Termination (Filtration Method):
-
Rapidly filter the contents of each well through a 96-well filter plate pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
-
Detection: Count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data using a non-linear regression model for one-site binding (hyperbola) to determine the Kd and Bmax values.
-
| Parameter | Description |
| Kd | Equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. |
| Bmax | Maximum number of binding sites; represents the total receptor density in the membrane preparation. |
Protocol 3: Competition Radioligand Binding Assay
This protocol is designed to determine the affinity (Ki) of 2-(Cyclohexyloxy)isonicotinonitrile for GPR142.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a fixed concentration of the [3H]-GPR142 agonist (typically at or below its Kd).
-
Non-specific Binding (NSB): Add the fixed concentration of the [3H]-GPR142 agonist and a high concentration of an unlabeled GPR142 agonist (e.g., 10 µM L-Tryptophan).
-
Competition: Add the fixed concentration of the [3H]-GPR142 agonist and increasing concentrations of 2-(Cyclohexyloxy)isonicotinonitrile.
-
-
Addition of Membranes: Add the GPR142 membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Assay Termination and Detection: Follow the same procedure as described in the saturation binding assay (Protocol 2, steps 4 and 5).
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of 2-(Cyclohexyloxy)isonicotinonitrile.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of 2-(Cyclohexyloxy)isonicotinonitrile (X-axis).
-
Fit the data using a non-linear regression model for sigmoidal dose-response (variable slope) to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:[12][13] Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand (determined from the saturation binding assay).
-
-
Alternative Assay Format: Scintillation Proximity Assay (SPA)
SPA offers a homogeneous alternative to filtration assays, eliminating the need for a separation step.[14][15][16]
Caption: Principle of Scintillation Proximity Assay (SPA).
In an SPA for GPR142, membranes expressing the receptor are coupled to SPA beads. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce light, which is then detected. Unbound radioligand in the solution is too far away to cause a signal. Competition assays can be performed by adding 2-(Cyclohexyloxy)isonicotinonitrile, which will displace the radioligand and cause a decrease in the light signal.
Functional Validation: HTRF IP-One Assay
While binding assays measure the direct interaction of a compound with the receptor, functional assays confirm its biological activity. Given that GPR142 is primarily Gq-coupled, an IP-One assay using Homogeneous Time-Resolved Fluorescence (HTRF) is a highly suitable method for functional validation.[7][17] This assay measures the accumulation of IP-1, a downstream product of Gq activation.[17]
Caption: GPR142 Gq Signaling Pathway and the Principle of the IP-One Assay.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| High non-specific binding (>30% of total binding) | Radioligand is too lipophilic; Insufficient blocking of non-specific sites. | Use a more hydrophilic radioligand if available; Increase BSA concentration in assay buffer; Pre-soak filter plates with PEI. |
| Low specific binding signal | Low receptor expression in membranes; Inactive radioligand; Incorrect assay conditions. | Use membranes with higher receptor density; Check radioligand activity; Optimize incubation time, temperature, and pH. |
| Inconsistent results between replicates | Pipetting errors; Incomplete mixing; Improper washing during filtration. | Use calibrated pipettes; Ensure thorough mixing of reagents; Standardize washing procedure. |
| Hill slope in competition assay deviates significantly from 1.0 | Allosteric interactions; Multiple binding sites with different affinities. | Consider more complex binding models for data analysis; Investigate the mechanism of interaction further. |
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the binding of 2-(Cyclohexyloxy)isonicotinonitrile to the GPR142 receptor. By determining the binding affinity (Ki) through competition assays and validating its functional activity, researchers can gain crucial insights into the pharmacological profile of this compound. These data are essential for advancing the development of novel GPR142 agonists for the treatment of type 2 diabetes and other metabolic disorders.
References
-
opnme.com. GPR142 Agonist I BI-1046. Available from: [Link].
- Lin, H. V., et al. (2018). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 61(22), 10003-10016.
- Wadood, A., et al. (2021). Pan-Cancer Analysis and Drug Formulation for GPR139 and GPR142. Frontiers in Pharmacology, 12, 631679.
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link].
-
What are GPR142 agonists and how do they work? (2024). Available from: [Link].
- Lin, H. V., et al. (2012). Discovery and optimization of a novel series of GPR142 agonists for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry Letters, 22(18), 5949-5953.
- Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452.
- Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452.
- Salehi, A., et al. (2019). The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent. Scientific Reports, 9(1), 1-14.
- Takeda, S., et al. (2016). Discovery and pharmacological effects of a novel GPR142 antagonist. Expert Opinion on Therapeutic Targets, 20(11), 1279-1287.
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link].
-
Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PubMed. Available from: [Link].
- Sykes, D. A., et al. (2021).
- van der Wenden, C. G., et al. (2017). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Pharmacological Research, 125(Pt B), 187-195.
-
Revvity. (2023). How to use HTRF technology to quantify GTP recruitment by activated Gi protein. YouTube. Available from: [Link].
- Kramer, C., et al. (2020). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
-
Wikipedia. IC50. Available from: [Link].
-
Eurofins DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. Available from: [Link].
-
Shapiro, A. B. (2022). How to determine the IC50 value with a competitive binding kinetic test? ResearchGate. Available from: [Link].
- Rajendran, V., & Sethumadhavan, R. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters.
-
Multispan, Inc. MULTISCREEN™ Membrane Preparations. Available from: [Link].
- Pati, M. L., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link].
- Rajan, S., & Narayanan, S. (2011). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacy and Bioallied Sciences, 3(1), 127-133.
-
Scintillation proximity assay. What it is, how it works and what it is used for. (2024). YouTube. Available from: [Link].
-
Lin, H. V., et al. (2018). Identification of GPR142 as a sensor of aromatic amino acids... ResearchGate. Available from: [Link].
-
Scintillation Proximity Assays in High-Throughput Screening. (2025). ResearchGate. Available from: [Link].
- Zhang, H., et al. (2019). A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. Viruses, 11(7), 592.
- Lin, H. V., et al. (2016). GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism. Endocrinology, 157(8), 3033-3040.
-
Enzyme Inhibition Calculator. Ki to IC50 Converter. Available from: [Link].
Sources
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- 3. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-(Cyclohexyloxy)isonicotinonitrile in Agrochemical Research
Introduction: A Prospective Analysis of a Novel Scaffold
In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. 2-(Cyclohexyloxy)isonicotinonitrile emerges as a compound of significant interest, not from a history of extensive study, but from the potential suggested by its constituent moieties. The pyridine ring is a well-established and commercially successful scaffold in a multitude of fungicides, herbicides, and insecticides.[1][2][3][4] The isonicotinonitrile framework, a pyridine ring substituted with a nitrile group at the 4-position, is a known pharmacophore in medicinal chemistry and a versatile intermediate for biologically active compounds.[1][4]
This document serves as a prospective guide for researchers, scientists, and drug development professionals interested in evaluating the agrochemical potential of 2-(Cyclohexyloxy)isonicotinonitrile. While direct literature on this specific compound's agricultural applications is not yet established, its structural features—a hydrophobic cyclohexyloxy group tethered to a polar, reactive isonicotinonitrile core—provide a strong rationale for its investigation as a novel fungicide or herbicide.[5] The cyclohexyloxy group can modulate lipophilicity, potentially enhancing cell membrane penetration and interaction with biological targets.[5]
We will proceed by first outlining a robust synthetic protocol for 2-(Cyclohexyloxy)isonicotinonitrile. Subsequently, we will propose a hypothetical mode of action based on structurally related compounds and provide detailed, field-proven protocols for its evaluation as a fungicide. These protocols are designed to be self-validating, providing a clear framework for assessing the compound's efficacy and potential.
Chemical Profile and Synthesis
A thorough understanding of the target molecule is the foundation of any research endeavor. Below is a summary of the key chemical identifiers for 2-(Cyclohexyloxy)isonicotinonitrile.
| Identifier Type | Value |
| IUPAC Name | 2-(Cyclohexyloxy)pyridine-4-carbonitrile |
| CAS Registry Number | 1016867-57-4 |
| Molecular Formula | C₁₂H₁₄N₂O |
| SMILES | C1CCC(CC1)OC2=NC=CC(=C2)C#N |
| InChIKey | AGFMTASTDRSQEM-UHFFFAOYSA-N |
| (Source: Vulcanchem)[5] |
Protocol 1: Synthesis of 2-(Cyclohexyloxy)isonicotinonitrile
The synthesis of 2-(Cyclohexyloxy)isonicotinonitrile can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This protocol is based on established methods for the synthesis of 2-alkoxypyridines.
Objective: To synthesize 2-(Cyclohexyloxy)isonicotinonitrile from 2-chloroisonicotinonitrile and cyclohexanol.
Materials:
-
2-Chloroisonicotinonitrile
-
Cyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Cyclohexoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove mineral oil.
-
Suspend the NaH in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add cyclohexanol (1.1 equivalents) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This forms the sodium cyclohexoxide nucleophile in situ.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve 2-chloroisonicotinonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 2-chloroisonicotinonitrile dropwise to the prepared sodium cyclohexoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 2-(Cyclohexyloxy)isonicotinonitrile.
-
Diagram of Synthetic Workflow:
Caption: Proposed mechanism of action via SDH inhibition.
Protocols for Fungicidal Activity Screening
The following protocols provide a tiered approach to evaluating the fungicidal potential of 2-(Cyclohexyloxy)isonicotinonitrile, from in vitro screening to in vivo plant protection assays.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This assay provides a rapid and quantitative measure of a compound's intrinsic ability to inhibit fungal growth.
Objective: To determine the EC₅₀ (half-maximal effective concentration) of 2-(Cyclohexyloxy)isonicotinonitrile against a panel of phytopathogenic fungi.
Target Organisms (Suggested Panel):
-
Botrytis cinerea (Gray mold)
-
Rhizoctonia solani (Sheath blight)
-
Fusarium culmorum (Fusarium head blight)
-
Phytophthora cactorum (Crown rot)
Materials:
-
Pure 2-(Cyclohexyloxy)isonicotinonitrile
-
Commercial fungicide standard (e.g., Boscalid, an SDHI)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Actively growing cultures of test fungi on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10,000 ppm (10 mg/mL) stock solution of 2-(Cyclohexyloxy)isonicotinonitrile in DMSO.
-
Prepare a stock solution of the standard fungicide at the same concentration.
-
-
Poisoned Media Preparation:
-
Autoclave PDA medium and cool it to 45-50 °C in a water bath.
-
Create a dilution series. For a final concentration range of 0.1, 1, 10, 50, and 100 ppm, add the appropriate volume of the stock solution to molten PDA. Ensure the final concentration of DMSO does not exceed 1% (v/v) in the media, as it can have inhibitory effects.
-
Prepare a control plate containing PDA with 1% DMSO only.
-
Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture.
-
Place one mycelial plug, mycelium-side down, in the center of each prepared petri dish.
-
-
Incubation and Data Collection:
-
Incubate the plates at 25 °C in the dark.
-
When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
-
-
Data Analysis:
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Use probit analysis or a similar statistical method to calculate the EC₅₀ value.
-
Data Presentation:
| Compound | EC₅₀ (ppm) vs. B. cinerea | EC₅₀ (ppm) vs. R. solani | EC₅₀ (ppm) vs. F. culmorum |
| 2-(Cyclohexyloxy)isonicotinonitrile | Experimental Value | Experimental Value | Experimental Value |
| Boscalid (Standard) | Experimental Value | Experimental Value | Experimental Value |
Protocol 3: In Vivo Plant Protection Assay (Detached Leaf Assay)
This assay assesses the compound's ability to protect plant tissue from fungal infection, providing a more practical measure of its potential efficacy.
Objective: To evaluate the protective (prophylactic) activity of 2-(Cyclohexyloxy)isonicotinonitrile against a suitable plant pathogen on detached leaves.
Model System: Tomato (Solanum lycopersicum) leaves and Botrytis cinerea.
Materials:
-
Healthy, fully expanded tomato leaves of similar age.
-
2-(Cyclohexyloxy)isonicotinonitrile formulated as a wettable powder or emulsifiable concentrate.
-
Spore suspension of B. cinerea (e.g., 1 x 10⁶ spores/mL in a nutrient solution).
-
Moist chambers (e.g., large petri dishes with moist filter paper).
-
Spray bottle or atomizer.
Procedure:
-
Compound Application (Protective):
-
Prepare a series of treatment solutions of the formulated compound at various concentrations (e.g., 50, 100, 250, 500 ppm). Include a blank formulation control (no active ingredient) and a water control.
-
Arrange detached tomato leaves with their adaxial (upper) surface facing up in moist chambers.
-
Spray the leaves with the treatment solutions until runoff, ensuring even coverage.
-
Allow the leaves to air dry for 24 hours.
-
-
Inoculation:
-
After the drying period, inoculate each leaf by placing a 10 µL droplet of the B. cinerea spore suspension onto the center of the leaf.
-
-
Incubation and Evaluation:
-
Seal the moist chambers to maintain high humidity.
-
Incubate at 20-22 °C with a 12-hour photoperiod for 3-5 days.
-
Evaluate the disease severity by measuring the diameter of the necrotic lesion that develops at the inoculation site.
-
Calculate the percent disease control relative to the blank formulation control.
-
Diagram of In Vivo Assay Workflow:
Caption: Workflow for the in vivo detached leaf assay.
Conclusion and Future Directions
2-(Cyclohexyloxy)isonicotinonitrile represents an unexplored chemical entity with significant potential in agrochemical research, predicated on the known bioactivity of its core structures. The protocols detailed herein provide a comprehensive and scientifically rigorous framework for its synthesis and systematic evaluation as a novel fungicide. Positive results from these initial screens would warrant further investigation into its mode of action, spectrum of activity against a broader range of pathogens, and potential for herbicidal or insecticidal properties. Subsequent structure-activity relationship (SAR) studies, involving modification of the cycloalkyl and pyridine substitution patterns, could lead to the optimization of this promising scaffold into a next-generation crop protection agent.
References
- Guan, A., Liu, C., & Wang, M. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry Letters.
- Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermedi
- Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. Pest Management Science.
- Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. (2021).
- Vulcanchem. (n.d.). 2-(Cyclohexyloxy)isonicotinonitrile. Vulcanchem.
- Synthesis and fungicidal activity of a series of novel aryloxylepidines. (2004). PubMed.
- Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide deriv
Sources
Application Notes and Protocols for the Development of 2-(Cyclohexyloxy)isonicotinonitrile-Based Kinase Inhibitors
Introduction: The Emergence of Isonicotinonitriles in Kinase Inhibition
The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has solidified protein kinases as a pivotal target class in drug discovery.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, leading to uncontrolled cell proliferation and survival.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment landscape for many of these diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a promising class of kinase inhibitors based on the 2-(cyclohexyloxy)isonicotinonitrile scaffold.
The isonicotinonitrile core, a pyridine ring substituted with a nitrile group, represents a versatile scaffold in medicinal chemistry.[5][6][7] The unique electronic properties and hydrogen bonding capabilities of this moiety make it an attractive pharmacophore for engaging the ATP-binding pocket of various kinases. The addition of a cyclohexyloxy group at the 2-position introduces a hydrophobic element that can be crucial for achieving high potency and selectivity by interacting with hydrophobic regions within the kinase active site.[5] While the broader class of cyanopyridine derivatives has shown inhibitory activity against kinases such as Pim-1, this guide will focus on a systematic approach to the synthesis, characterization, and evaluation of novel inhibitors based on the 2-(cyclohexyloxy)isonicotinonitrile template.[6][7]
These application notes will provide a detailed, step-by-step methodology for the chemical synthesis of 2-(cyclohexyloxy)isonicotinonitrile and its derivatives, protocols for their biochemical and cellular evaluation, and a framework for interpreting the resulting data to guide further drug development efforts.
Chemical Synthesis of 2-(Cyclohexyloxy)isonicotinonitrile-Based Inhibitors
The synthesis of 2-(cyclohexyloxy)isonicotinonitrile and its analogs can be achieved through a variety of synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-4-cyanopyridine, with cyclohexanol. The following protocol outlines a representative synthesis.
Protocol 1: Synthesis of 2-(Cyclohexyloxy)isonicotinonitrile
Materials:
-
2-chloro-4-cyanopyridine
-
Cyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of the Alkoxide:
-
To a dry round-bottom flask under an inert atmosphere, add cyclohexanol (1.2 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. This forms the sodium cyclohexoxide in situ.
-
-
Nucleophilic Aromatic Substitution:
-
In a separate flask, dissolve 2-chloro-4-cyanopyridine (1.0 equivalent) in anhydrous DMF.
-
Slowly add the solution of 2-chloro-4-cyanopyridine to the prepared sodium cyclohexoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(cyclohexyloxy)isonicotinonitrile.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the formation of the alkoxide with sodium hydride to prevent the reaction of NaH with atmospheric moisture.
-
Anhydrous Solvent: Anhydrous DMF is used to ensure the complete formation of the sodium cyclohexoxide and to prevent unwanted side reactions.
-
Step-wise Addition: The portion-wise addition of sodium hydride and the slow addition of the 2-chloro-4-cyanopyridine solution help to control the exothermic nature of the reactions and improve safety and yield.
-
Aqueous Work-up: The series of aqueous washes removes residual DMF, unreacted starting materials, and inorganic byproducts, simplifying the subsequent purification step.
Biochemical and Cellular Characterization of Inhibitors
Once synthesized, the inhibitory activity of the 2-(cyclohexyloxy)isonicotinonitrile-based compounds must be rigorously evaluated. This involves a multi-tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[8][9]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Pim-1 Kinase)
This protocol describes a common method for assessing the in vitro potency of a kinase inhibitor using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT)
-
2-(Cyclohexyloxy)isonicotinonitrile test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase assay buffer, recombinant Pim-1 kinase, and the substrate peptide.
-
Add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (for control wells) to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the kinase to ensure accurate IC₅₀ determination.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validating System:
-
Positive and Negative Controls: Include a known potent inhibitor of the target kinase as a positive control and DMSO as a negative control (0% inhibition).
-
Z'-factor: Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered acceptable.
Mechanism of Action Studies
Understanding how an inhibitor interacts with its target kinase is crucial for lead optimization. The following workflow outlines a general approach to elucidating the mechanism of action.
Caption: Workflow for determining the mechanism of action of a kinase inhibitor.
Cellular Activity and Target Engagement
Demonstrating that a compound can inhibit its target kinase within a cellular environment is a critical step in the drug development process.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement assay is a powerful method for quantifying the binding of a test compound to a target protein in live cells.
Materials:
-
Human cell line (e.g., HEK293)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test compounds
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Cell Transfection:
-
Transfect the chosen cell line with the plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plate the transfected cells in the assay plates and incubate for 24 hours.
-
-
Assay:
-
Prepare serial dilutions of the test compounds.
-
Add the NanoBRET™ Kinase Tracer and the test compounds to the cells.
-
Incubate for a specified time (e.g., 2 hours) at 37 °C in a CO₂ incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the luminescence at two wavelengths (donor and acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration to determine the IC₅₀ for target engagement.
-
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 2-(cyclohexyloxy)isonicotinonitrile scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following table provides a hypothetical SAR for this class of inhibitors.
| Compound | R1 (Position 5) | R2 (Cyclohexyl Ring) | Pim-1 IC₅₀ (nM) | Cellular Potency (EC₅₀, µM) |
| Lead (1) | H | Unsubstituted | 50 | 1.2 |
| Analog 1a | F | Unsubstituted | 25 | 0.8 |
| Analog 1b | Cl | Unsubstituted | 30 | 0.9 |
| Analog 1c | CH₃ | Unsubstituted | 75 | 2.5 |
| Analog 2a | H | 4-OH (trans) | 40 | 1.0 |
| Analog 2b | H | 4-OH (cis) | 150 | 5.0 |
| Analog 2c | H | 4-F | 35 | 0.9 |
Interpretation of SAR Data:
-
Small electron-withdrawing groups at the 5-position of the pyridine ring (e.g., F, Cl) appear to enhance potency.
-
The stereochemistry of substituents on the cyclohexyl ring is critical, with the trans configuration of a hydroxyl group being more favorable than the cis configuration.
-
Replacing the hydroxyl group with a fluorine atom maintains or slightly improves potency, which could be beneficial for improving metabolic stability.
In Vivo Evaluation
Promising candidates from in vitro and cellular assays should be advanced to in vivo studies to assess their pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles in animal models.[10]
Workflow for In Vivo Studies
Caption: A streamlined workflow for the in vivo evaluation of a kinase inhibitor candidate.
Conclusion and Future Directions
The 2-(cyclohexyloxy)isonicotinonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, biochemical and cellular characterization, and in vivo evaluation of this class of compounds. Future work should focus on expanding the SAR to improve potency and selectivity, as well as on identifying specific kinase targets and elucidating the detailed mechanism of action. Through a systematic and rigorous drug discovery cascade, 2-(cyclohexyloxy)isonicotinonitrile-based inhibitors have the potential to be developed into effective therapeutics for a range of diseases.
References
- 2-(Cyclohexyloxy)isonicotinonitrile - 1016867-57-4 - Vulcanchem. (URL: )
-
Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC - NIH. (2022-11-16). (URL: [Link])
-
Patent No. RE47,929 - Regulations.gov. (2020-04-07). (URL: [Link])
- EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google P
-
Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs) - PubMed. (2021-01-09). (URL: [Link])
-
discovery of PRN1008, a BTK inhibitor - drug annotations - YouTube. (2022-05-28). (URL: [Link])
- US7169791B2 - Inhibitors of tyrosine kinases - Google P
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - NIH. (URL: [Link])
- US8598186B2 - CDK inhibitors - Google P
-
Kinase Inhibition by Deoxy Analogues of the Resorcylic Lactone L-783277 - PMC - NIH. (2010-10-20). (URL: [Link])
-
Multi kinase inhibitors - Otava Chemicals. (URL: [Link])
-
nicotinonitrile - Organic Syntheses Procedure. (URL: [Link])
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). (URL: [Link])
-
Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025-02-12). (URL: [Link])
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13). (URL: [Link])
- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google P
- Synthesis of nicotinic compounds - US2409806A - Google P
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12). (URL: [Link])
-
(12) United States Patent - Googleapis.com. (2024-07-23). (URL: [Link])
-
Some of the cyanopyridines have high PIM-1 kinase inhibitory activity - ResearchGate. (URL: [Link])
-
(PDF) Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy - ResearchGate. (2025-08-07). (URL: [Link])
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (URL: [Link])
-
A Pyridine and cyanopyridine-based anticancer agents as PIM-1 inhibitors - ResearchGate. (URL: [Link])
Sources
- 1. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 2. US8598186B2 - CDK inhibitors - Google Patents [patents.google.com]
- 3. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 4. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Quantification of 2-(Cyclohexyloxy)isonicotinonitrile
This Application Note is designed as a comprehensive technical guide for the analytical quantification of 2-(Cyclohexyloxy)isonicotinonitrile (CAS: 1016867-57-4).[1][2] It synthesizes theoretical physicochemical principles with practical, field-proven methodologies suitable for pharmaceutical quality control and process development.[1][2][3]
Introduction & Compound Profile
2-(Cyclohexyloxy)isonicotinonitrile is a critical pyridine-based building block, often utilized in the synthesis of NK-1 receptor antagonists and other heterocyclic pharmaceutical agents.[1][2] Its structure features a hydrophobic cyclohexyl ether moiety attached to a polar 4-cyanopyridine core.[1][2][3]
This duality—lipophilic tail and polar, weakly basic head—presents specific analytical challenges. The electron-withdrawing nitrile group at the C4 position significantly reduces the basicity of the pyridine nitrogen (estimated pKa < 3.0), while the ether linkage introduces potential oxidative instability.[1][2]
Physicochemical Profile
| Property | Value / Characteristic | Analytical Implication |
| CAS Number | 1016867-57-4 | Unique Identifier |
| Formula | C₁₂H₁₄N₂O | MW: 202.25 g/mol |
| LogP (Est.) | 3.2 – 3.8 | High retention on C18; requires high % organic modifier.[1][2][3] |
| Chromophore | Pyridine + Nitrile + Ether | Strong UV absorption expected at 260–275 nm.[1][2][3] |
| Solubility | Low in water; High in MeCN, MeOH, DCM | Sample diluent must contain >50% organic solvent.[1][3] |
Method Development Strategy (Logic & Causality)[1][2][3]
To ensure robustness, the analytical approach is bifurcated based on the intended data requirement: Routine Assay (HPLC-UV) vs. Trace Quantification (LC-MS/MS) .[1][2]
The "Why" Behind the Parameters
-
Stationary Phase: A C18 (Octadecyl) column is selected.[1][2][3] The cyclohexyl group provides strong hydrophobic interaction, ensuring retention away from the solvent front.[1][2][3] A "Base Deactivated" (BDS) or high-coverage C18 is preferred to minimize secondary silanol interactions with the pyridine ring, although the low pKa reduces this risk.[1][2][3]
-
Mobile Phase pH: Acidic pH (0.1% Formic Acid or Phosphoric Acid, pH ~2.[1][2][3]5) is chosen. This suppresses the ionization of residual silanols on the column and ensures the pyridine nitrogen is consistently protonated (or consistently neutral if pKa is extremely low), preventing peak tailing.[1][2][3]
-
Detection: The conjugated pyridine-nitrile system exhibits a
transition.[1][2][3] A wavelength of 270 nm offers the best balance of sensitivity and solvent cutoff transparency.[1][2][3]
Protocol A: RP-HPLC-UV (Assay & Purity)[1][2]
Scope: Routine release testing, reaction monitoring, and purity assessment (>0.05% w/w).
Chromatographic Conditions
-
Instrument: HPLC/UHPLC equipped with PDA/UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1][2][3]
-
Column Temp: 35°C (Controls mass transfer kinetics for the bulky cyclohexyl group).
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
Mobile Phase[1][2][3]
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 10 | 90 | Linear Gradient (Elute main peak) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard & Sample Preparation[1][2][3]
-
Diluent: Water:Acetonitrile (40:60 v/v). Note: High organic content prevents precipitation of the hydrophobic analyte.
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve in 100% MeCN first, then make up to volume with Diluent.[1][2][3]
-
Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Diluent.
Protocol B: LC-MS/MS (Trace Impurity Analysis)[1][2][5]
Scope: Quantifying this compound when it is a low-level impurity (ppm level) in a final drug substance (API).
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3]
-
MRM Transitions:
-
Spray Voltage: 3500 V.
-
Collision Energy: Optimized per transition (Start at 15 eV for Quantifier).
LC Conditions (MS Compatible)
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[1][2][3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (5% B to 95% B in 5 mins) to maximize peak height/sensitivity.
Method Logic & Workflow Visualization[2][3]
The following diagram illustrates the decision logic for method selection and the critical mechanism of the sample preparation workflow.
Figure 1: Analytical Decision Tree for 2-(Cyclohexyloxy)isonicotinonitrile Quantification.
Validation Parameters (ICH Q2 R1)
To ensure the method is "Trustworthy" and self-validating, the following acceptance criteria must be met during validation:
| Parameter | Acceptance Criteria (HPLC-UV) | Rationale |
| System Suitability | Tailing Factor (T) < 1.5 | Ensures no secondary interactions with silanols.[1][2] |
| Precision (RSD) | < 1.0% (n=6 injections) | Demonstrates injector and pump stability.[1][2][3] |
| Linearity (R²) | > 0.999 (Range: 50–150%) | Confirms Beer-Lambert law adherence.[1][2][3] |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Critical for impurity reporting thresholds. |
| Specificity | Purity Angle < Purity Threshold | Confirms no co-elution with synthetic precursors (e.g., cyclohexanol).[1][2][3] |
Troubleshooting Guide
-
Problem: Peak Tailing.
-
Problem: Retention Time Drift.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005.[1][2][3] Link
-
VulcanChem. 2-(Cyclohexyloxy)isonicotinonitrile Product Data & Structure. Accessed 2023.[1][2][3][7] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7506, 4-Cyanopyridine (Structural Analog).[1][2][3] Accessed 2023.[1][2][3][7] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1][2][3] Wiley-Interscience, 1997.[1][2][3] (Foundational text for RP-HPLC of basic compounds).
Sources
- 1. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Drugs in Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 4-Cyanopyridine | 100-48-1 [chemicalbook.com]
Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Chemistry
An Application Note and Experimental Protocol for the Suzuki-Miyaura Coupling of 2-(Cyclohexyloxy)isonicotinonitrile Derivatives
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] Pyridine derivatives, in particular, are of immense interest to the drug development community due to their presence in a wide array of biologically active molecules. However, the Suzuki-Miyaura coupling of electron-deficient nitrogen-containing heterocycles like pyridines can present unique challenges, including catalyst deactivation and slow reaction kinetics.[3]
This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of a halogenated 2-(cyclohexyloxy)isonicotinonitrile derivative. Specifically, we will focus on the coupling of 6-chloro-2-(cyclohexyloxy)isonicotinonitrile with a generic arylboronic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind the chosen conditions, ensuring both reproducibility and a deeper understanding of the reaction.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species.[5][6] This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[7][8] Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Experimental Protocol
This protocol is optimized for the coupling of 6-chloro-2-(cyclohexyloxy)isonicotinonitrile with a representative arylboronic acid. The choice of a palladium acetate/SPhos catalyst system is based on its high activity for the coupling of challenging aryl chlorides.[4]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 6-chloro-2-(cyclohexyloxy)isonicotinonitrile | ≥95% | Varies | Starting material |
| Arylboronic Acid | ≥97% | Varies | Coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Varies | Pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand grade | Varies | Ligand |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Varies | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Varies | Solvent |
| Deionized Water | N/A | In-house | For work-up |
| Ethyl Acetate | ACS grade | Varies | For extraction and chromatography |
| Hexanes | ACS grade | Varies | For chromatography |
| Brine | Saturated NaCl(aq) | In-house | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Varies | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography |
Equipment
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Magnetic stir plate with heating
-
Inert atmosphere glovebox or Schlenk line with argon or nitrogen gas
-
Syringes and needles for liquid transfer
-
Condenser (if using a Schlenk flask)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for work-up (separatory funnel, Erlenmeyer flasks, beakers)
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-chloro-2-(cyclohexyloxy)isonicotinonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate tribasic (K₃PO₄, 3.0 equiv).
-
In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the Pd(OAc)₂ and SPhos to the Schlenk flask under a positive flow of inert gas.
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ from the Pd(II) pre-catalyst. The use of excess arylboronic acid helps to drive the reaction to completion and compensates for any potential protodeboronation side reactions.[9] K₃PO₄ is a strong base that effectively promotes the transmetalation step.[10]
-
-
Solvent Addition and Reaction:
-
To the flask containing the solids, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the 6-chloro-2-(cyclohexyloxy)isonicotinonitrile.
-
Degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes before addition.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
Rationale: 1,4-Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[4] Heating is necessary to overcome the activation energy for the oxidative addition of the aryl chloride, which is generally less reactive than the corresponding bromide or iodide.[5][11]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. To take a sample, briefly remove the flask from the heat, and under a positive flow of inert gas, withdraw a small aliquot with a syringe.
-
Quench the aliquot with a few drops of water and extract with ethyl acetate.
-
Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under a UV lamp.
-
The reaction is complete when the starting halide spot is no longer visible. Typical reaction times are 12-24 hours.
Rationale: TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product, preventing unnecessary heating that could lead to side product formation.[12][13]
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Rationale: The aqueous work-up removes the base and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product.
Rationale: Column chromatography is a standard and effective method for purifying organic compounds from unreacted starting materials and side products, yielding the desired compound in high purity.[14][15]
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Trustworthiness and Self-Validation
The reliability of this protocol is ensured through several checkpoints. The primary method for in-process validation is the TLC monitoring, which provides a real-time assessment of the reaction's progress. A successful reaction will show the complete consumption of the limiting reagent (6-chloro-2-(cyclohexyloxy)isonicotinonitrile) and the appearance of a new, less polar spot corresponding to the biaryl product.
Post-synthesis validation is achieved through rigorous characterization. The expected mass of the product should be confirmed by high-resolution mass spectrometry. The structural integrity and purity should be verified by ¹H and ¹³C NMR spectroscopy, with the resulting spectra being clean and consistent with the proposed structure.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
For teaching to the new chemist. Suzuki Coupling Mechanism. YouTube; 2022. Available from: [Link]
-
Goujon, J. Y., et al. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar; 1999. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access; 2008. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. 2023. Available from: [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available from: [Link]
-
NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. 2020. Available from: [Link]
-
ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available from: [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]
-
NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available from: [Link]
- Google Patents. US6465222B1 - Method for stereoselective production of substituted cyclohexylanhydrins.
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]
- De Souza, F. G., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Universidade Federal Fluminense; 2004.
-
protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). 2025. Available from: [Link]
-
ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. 2022. Available from: [Link]
-
NIH. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. 2024. Available from: [Link]
-
Sci-Hub. ChemInform Abstract: Preparation and Catalytic Properties of Bis(imino)pyridine Palladium(II) Complexes as Efficient Catalysts for Suzuki Cross‐Coupling Reaction in Water. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]
- Google Patents. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
Application Note: Investigating the Anti-Proliferative Effects of 2-(Cyclohexyloxy)isonicotinonitrile
Part 1: Executive Summary & Scientific Rationale
The Compound of Interest
2-(Cyclohexyloxy)isonicotinonitrile (CAS: 1016867-57-4) is a specialized pharmacophore often utilized in the development of Phosphodiesterase 4 (PDE4) inhibitors.[1][2] Structurally, it features a pyridine ring substituted with a nitrile group at the C4 position and a lipophilic cyclohexyloxy group at the C2 position. This "alkoxy-isonicotinonitrile" motif is critical for occupying the hydrophobic pocket of the PDE4 catalytic domain, mimicking the biological activity of known inhibitors like Piclamilast and Roflumilast.
Mechanistic Hypothesis
The primary anti-proliferative mechanism of 2-(Cyclohexyloxy)isonicotinonitrile is hypothesized to be the selective inhibition of PDE4.
-
Target Engagement: The compound binds to the PDE4 active site, preventing the hydrolysis of cyclic Adenosine Monophosphate (cAMP).
-
Signal Transduction: Elevated intracellular cAMP activates Protein Kinase A (PKA).
-
Downstream Effect: PKA phosphorylates the cAMP Response Element-Binding protein (CREB) and inhibits the Raf-1/MEK/ERK pathway.
-
Phenotypic Outcome: This cascade results in the upregulation of cell cycle inhibitors (p21, p27) and downregulation of Cyclin D1, leading to G0/G1 cell cycle arrest and inhibition of proliferation, particularly in PDE4-overexpressing cancer lines (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer).
Part 2: Visualizing the Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by 2-(Cyclohexyloxy)isonicotinonitrile, leading to anti-proliferative effects.
Figure 1: Mechanism of Action.[3] The compound inhibits PDE4, elevating cAMP and triggering PKA-mediated cell cycle arrest.
Part 3: Experimental Protocols
Compound Preparation and Handling
The lipophilic nature of the cyclohexyloxy group requires organic solvent dissolution.
-
Stock Solution: Dissolve 2-(Cyclohexyloxy)isonicotinonitrile in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute to ensure complete solubilization.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock in complete cell culture media immediately prior to use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity.
Protocol A: Anti-Proliferation Assay (SRB Method)
Why SRB? The Sulforhodamine B (SRB) assay is preferred over MTT for this compound class because it measures total protein mass, which is more stable and less prone to metabolic interference by cAMP modulators than mitochondrial reductase activity.
Materials:
-
Cell Line: A549 (Lung Adenocarcinoma) or Jurkat (T-cell leukemia) - known high PDE4 expressers.
-
Positive Control: Roflumilast (1 µM).
-
Reagents: SRB dye, Trichloroacetic acid (TCA), Tris base.
Step-by-Step Workflow:
-
Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours at 37°C/5% CO2.
-
Treatment: Add 100 µL of 2x concentrated compound to wells.
-
Dose Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
Vehicle Control: 0.1% DMSO.
-
-
Incubation: Incubate for 72 hours . (PDE4 inhibitors often require longer durations to manifest cytostatic effects).
-
Fixation: Add 50 µL of cold 50% (w/v) TCA to each well (final TCA = 10%). Incubate at 4°C for 1 hour.
-
Washing: Wash 5 times with tap water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid). Incubate 30 mins at room temperature.
-
Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound stain with 200 µL of 10 mM Tris base (pH 10.5).
-
Measurement: Read Absorbance at 510 nm .
Protocol B: Mechanistic Validation (cAMP Quantification)
To confirm the anti-proliferative effect is due to PDE4 inhibition, intracellular cAMP levels must be measured.
Method: Competitive ELISA (e.g., cAMP-Glo™ or similar).
-
Seeding: Seed 10,000 cells/well in a white 96-well plate.
-
Pre-treatment: Treat cells with the compound (at IC50 concentration derived from Protocol A) for 30 minutes .
-
Note: Short exposure is crucial as cAMP spikes are rapid.
-
-
Stimulation: Co-treat with Forskolin (10 µM) to stimulate basal adenylate cyclase activity. This amplifies the window to detect PDE4 inhibition.[4]
-
Lysis & Detection: Follow kit instructions. Add lysis buffer containing cAMP antibody and detection reagent.
-
Readout: Measure Luminescence.
-
Expectation: A dose-dependent increase in luminescence (cAMP levels) compared to vehicle control.
-
Part 4: Data Analysis & Interpretation[5][6]
Quantitative Metrics
Summarize your findings using the following table structure:
| Parameter | Definition | Expected Outcome for 2-(Cyclohexyloxy)isonicotinonitrile |
| IC50 | Concentration inhibiting 50% growth | 1–10 µM (Typical for scaffold analogues) |
| Emax | Maximum growth inhibition | 60–80% (Cytostatic, not necessarily cytotoxic) |
| cAMP Fold Change | Ratio of treated vs. control cAMP | >2.5-fold increase at 10 µM |
| Cell Cycle Phase | % of cells in G0/G1 vs S/G2 | Significant increase in G0/G1 fraction |
Interpreting the "Cytostatic" Profile
Unlike cytotoxic chemotherapy agents (e.g., Paclitaxel) that kill cells, PDE4 inhibitors are often cytostatic .
-
Observation: In the SRB assay, you may see a plateau in growth inhibition rather than complete cell death.
-
Validation: If cell viability remains high (>80%) but proliferation stops (low BrdU incorporation), the mechanism is confirmed as cell cycle arrest.
Part 5: Experimental Workflow Diagram
Figure 2: Integrated Experimental Workflow.[3] From compound solubilization to multi-parametric readout.
Part 6: References
-
National Institutes of Health (NIH). (2020). NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells.[5] Frontiers in Pharmacology. Retrieved from [Link]
-
MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives. PMC. Retrieved from [Link]
-
Google Patents. (2002). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives. Retrieved from
Sources
- 1. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]
- 2. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyclohexyloxy)isonicotinonitrile
Ticket ID: OPT-CN-2024-001
Topic: Yield Optimization & Troubleshooting for
Executive Summary
You are encountering yield issues in the synthesis of 2-(Cyclohexyloxy)isonicotinonitrile (CAS: 1016867-57-4). This transformation relies on a Nucleophilic Aromatic Substitution (
While theoretically straightforward, this reaction is prone to three specific failure modes: nitrile hydrolysis , elimination side-products , and incomplete conversion . This guide provides a self-validating protocol and a troubleshooting matrix to resolve these issues.
Part 1: The "Golden" Protocol (Optimized Methodology)
Based on the electronic properties of 2-chloroisonicotinonitrile, the following protocol minimizes side reactions. This method prioritizes the pre-formation of the alkoxide to prevent competitive hydrolysis.
Reagents & Stoichiometry
| Component | Role | Equiv. | Recommended Reagent |
| Substrate | Electrophile | 1.0 | 2-Chloroisonicotinonitrile |
| Reagent | Nucleophile | 1.2 | Cyclohexanol (Anhydrous) |
| Base | Deprotonator | 1.3 | Sodium Hydride (60% in oil) |
| Solvent | Medium | [0.2 M] | THF (Anhydrous, inhibitor-free) |
Step-by-Step Procedure
-
Alkoxide Formation (Critical Step):
-
Charge an oven-dried flask with Sodium Hydride (NaH) (1.3 equiv) under Nitrogen/Argon.
-
Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to aliphatics (optional but recommended for HPLC purity).
-
Add anhydrous THF (half of total volume) and cool to 0°C .
-
Add Cyclohexanol (1.2 equiv) dropwise.
-
Checkpoint: Stir at 0°C for 30 mins, then warm to RT for 30 mins. Ensure H₂ evolution ceases. Clear solution = Active Alkoxide.
-
-
Nucleophilic Attack:
-
Cool the alkoxide solution back to 0°C .
-
Dissolve 2-Chloroisonicotinonitrile (1.0 equiv) in the remaining THF.
-
Add the pyridine solution dropwise to the alkoxide. Do not dump it in; exotherms promote degradation.
-
-
Reaction & Quench:
-
Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
-
Standard Time: 2–4 hours.
-
Quench: Pour mixture into saturated NH₄Cl (aq) at 0°C.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Visualizing the Workflow
Caption: Optimized workflow for S_NAr synthesis of 2-(Cyclohexyloxy)isonicotinonitrile ensuring alkoxide pre-formation.
Part 2: Troubleshooting & Optimization (FAQs)
Issue 1: "I see a new spot on TLC, but my Nitrile peak is gone in IR/NMR."
Diagnosis: Nitrile Hydrolysis. The nitrile group at C4 is electron-withdrawing, making it susceptible to attack by hydroxide ions (generated from trace water) to form the amide (isonicotinamide derivative).
Corrective Action:
-
Solvent Integrity: Ensure THF is distilled or from a fresh anhydrous keg.
-
Base Quality: Old NaH absorbs moisture, creating NaOH in situ. Use fresh NaH or switch to KOtBu (Potassium tert-butoxide), which is less hygroscopic and often cleaner for this specific reaction.
-
Atmosphere: A balloon of Nitrogen is insufficient if the humidity is high. Use a manifold/Schlenk line.
Issue 2: "My yield is low (<40%) and I see cyclohexene."
Diagnosis: E2 Elimination. The cyclohexyl ring is secondary. If the reaction temperature is too high, the base (alkoxide) acts as a base rather than a nucleophile, eliminating a proton from the cyclohexyl ring to form cyclohexene.
Corrective Action:
-
Temperature Control: Never exceed 40°C. If the reaction is sluggish, do not heat. Instead, switch the leaving group.
-
Leaving Group Optimization: Switch from 2-chloroisonicotinonitrile to 2-fluoroisonicotinonitrile . The C-F bond is stronger, but the high electronegativity of fluorine makes the C2 carbon significantly more electrophilic, accelerating the
step without requiring heat [1].
Issue 3: "The reaction stalls with 30% starting material remaining."
Diagnosis: Aggregation of Nucleophile. Lithium or Sodium alkoxides can form stable aggregates in THF, reducing their reactivity.
Corrective Action:
-
Add a Co-solvent: Add 10% DMF or DMPU to the THF. This disrupts ion pairing and increases the "nakedness" (reactivity) of the alkoxide anion.
-
Catalyst: Add 5 mol% 18-Crown-6 if using Potassium bases (KOtBu) to chelate the cation and activate the nucleophile.
Part 3: Mechanistic Logic & Decision Matrix
The following logic tree helps you decide the next step based on your in-process control (IPC) data.
Caption: Decision matrix for troubleshooting reaction outcomes based on IPC data.
Part 4: Comparative Data (Base Selection)
We have compiled typical results for this specific transformation class (2-alkoxy-4-cyanopyridines) to guide your optimization [2].
| Base System | Solvent | Temp | Typical Yield | Primary Side Product |
| NaH (Standard) | THF | 0°C | 75-85% | Hydrolysis (trace) |
| KOtBu | THF | 0°C | 80-90% | Elimination (if heated) |
| Cs₂CO₃ | DMF | 60°C | 40-60% | Polymerization/Tars |
| K₂CO₃ | Acetone | Reflux | <10% | No Reaction (Too weak) |
Recommendation: Stick to NaH/THF or KOtBu/THF . Avoid carbonate bases which require heat, as heat degrades the sensitive nitrile-pyridine scaffold.
References
-
Nucleophilic Aromatic Substitution Trends: The fluorine
reactions due to high electronegativity stabilizing the Meisenheimer complex transition state.-
Source: Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Link
-
-
Synthesis of 2-Cyanopyridine Derivatives: General protocols for cyano-pyridine functionalization emphasize moderate temper
-
Source: Google Patents. (2007). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives. Link
-
-
General Mechanism of S_NAr: Detailed breakdown of the addition-elimination mechanism relevant to chloropyridines.
-
Source: Chemistry Steps. (2024). The Mechanism of Nucleophilic Aromatic Substitution. Link
-
Sources
Technical Support Center: Purification of 2-(Cyclohexyloxy)isonicotinonitrile
Welcome to the technical support center for 2-(Cyclohexyloxy)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this molecule. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 2-(Cyclohexyloxy)isonicotinonitrile in your laboratory.
Understanding the Molecule: A Double-Edged Sword for Purification
2-(Cyclohexyloxy)isonicotinonitrile (IUPAC Name: 2-cyclohexyloxypyridine-4-carbonitrile; CAS: 1016867-57-4) is a bifunctional molecule, presenting both hydrophobic (cyclohexyloxy group) and polar (isonicotinonitrile moiety) characteristics.[1] This duality dictates its solubility profile and chromatographic behavior, making purification a nuanced process. A firm grasp of its chemical nature is paramount to overcoming the challenges you may encounter.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 2-(Cyclohexyloxy)isonicotinonitrile, offering plausible causes and actionable solutions.
Problem 1: Low Yield After Synthesis and Initial Work-up
Possible Causes:
-
Incomplete Reaction: The Williamson ether synthesis, a likely route for preparing this compound from 2-halo-4-cyanopyridine and cyclohexanol, may not have gone to completion.[2]
-
Side Reactions: Elimination of the halide from the pyridine ring can compete with substitution, especially if a sterically hindered base is used.[2]
-
Product Loss During Extraction: The amphiphilic nature of the product might lead to partitioning into both aqueous and organic layers during work-up.
Solutions:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials.
-
Base Selection: Employ a strong, non-nucleophilic base like sodium hydride (NaH) to favor the SN2 reaction.[3][4]
-
Extraction Optimization:
-
Saturate the aqueous layer with brine to decrease the solubility of the organic product.
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Problem 2: Persistent Impurities After Initial Purification
The presence of stubborn impurities is a common challenge. Below is a table of potential impurities and strategies for their removal.
| Impurity Name | Chemical Structure | Likely Origin | Recommended Removal Strategy |
| 2-Hydroxyisonicotinonitrile | 4-cyano-2-pyridone | Incomplete etherification or hydrolysis of the starting material. | Column chromatography (silica gel, gradient elution with hexane/ethyl acetate). |
| Cyclohexanol | Cyclohexanol | Unreacted starting material. | Water wash during work-up; easily removed by evaporation under vacuum. |
| 2-Chloroisonicotinonitrile | 2-chloro-4-cyanopyridine | Unreacted starting material. | Column chromatography or recrystallization. More polar than the desired product. |
| 2-(Cyclohexyloxy)isonicotinic acid | Carboxylic acid derivative | Hydrolysis of the nitrile group.[5] | Acid/base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. |
| 2-(Cyclohexyloxy)isonicotinamide | Amide derivative | Partial hydrolysis of the nitrile group. | Column chromatography. The amide is significantly more polar than the nitrile. |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Recrystallization for High Purity
Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent system.
Solvent Screening:
-
Single Solvent: Test solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at their boiling points. A good solvent will show poor solubility at room temperature and high solubility at elevated temperatures.
-
Two-Solvent System: If a suitable single solvent is not found, a two-solvent system can be effective.[6] Common pairs include a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not. For 2-(Cyclohexyloxy)isonicotinonitrile, consider pairs like ethyl acetate/hexane or dichloromethane/pentane.
Step-by-Step Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent (or the single recrystallization solvent).
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until a slight turbidity persists.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
For separating mixtures with closely related polarities, flash column chromatography is often the method of choice.
Recommended Conditions:
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal gradient should be determined by TLC analysis.
Workflow:
Caption: Flash Chromatography Workflow for Purification.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure 2-(Cyclohexyloxy)isonicotinonitrile?
While specific data should be confirmed with a Certificate of Analysis for a reference standard, you can expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the cyclohexyl protons, and aromatic protons of the pyridine ring.
-
¹³C NMR: Resonances for the carbons of the cyclohexyl ring, the pyridine ring (including the carbon of the nitrile group), and the ether linkage.
-
IR: A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₁₂H₁₄N₂O (202.25 g/mol ).
Q2: How should I store 2-(Cyclohexyloxy)isonicotinonitrile to prevent degradation?
To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For extended storage, refrigeration or freezing is recommended.
Q3: My purified product is an oil, but I expect a solid. What should I do?
The presence of residual solvent or minor impurities can lower the melting point and result in an oil.
-
Ensure Complete Solvent Removal: Dry the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: Add a non-polar solvent in which the compound is insoluble (e.g., hexane or pentane) and stir or sonicate the mixture. This can often induce crystallization and wash away non-polar impurities.
-
Re-purification: If the issue persists, re-purification by column chromatography followed by careful solvent removal is advised.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is crucial for assessing the purity and stability of a drug substance.[7]
Method Development Strategy:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Screening: Evaluate different mobile phase compositions, such as acetonitrile/water or methanol/water, with a suitable buffer (e.g., phosphate or acetate buffer) to control the pH.
-
Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[8][9] The goal is to achieve 5-20% degradation.[8]
-
Method Optimization: Adjust the mobile phase gradient, flow rate, and temperature to achieve baseline separation of the parent compound from all degradation products.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: Synthesis and Potential Degradation Pathways.
References
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). New Journal of Chemistry, 38(10), 5018–5029. [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia, 66(3), 145-151. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(15), 4998. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Forced Degradation Studies. (2016). MOJ Bioorganic & Organic Chemistry, 1(1). [Link]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). The Pharma Review.
-
Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. (2012). Silicon, 4(2), 109-119. [Link]
-
Nicotinonitrile. (1953). Organic Syntheses, 33, 52. [Link]
- Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof. (2019). Google Patents.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1995). Analytical Biochemistry, 225(2), 245-251. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 29, 2026, from [Link]
-
Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light. (2023). Chemical Science, 14(48), 13689-13695. [Link]
-
Steps involved in HPLC Method development 2.1 Understanding the physicochemical properties of drug molecules. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. (2008). Journal of Medicinal Chemistry, 51(7), 2267-2281. [Link]
-
Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). protocols.io. [Link]
- Synthesis of nicotinic compounds. (1946). Google Patents.
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). Molecules, 23(11), 2779. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
- 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation. (1993). Google Patents.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
Sources
- 1. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biomedres.us [biomedres.us]
improving solubility of 2-(Cyclohexyloxy)isonicotinonitrile for in vitro assays
Technical Support Center: Solubility Optimization for 2-(Cyclohexyloxy)isonicotinonitrile
Introduction: The Physicochemical Challenge
You are likely encountering variability in your IC50 data or visible precipitation when working with 2-(Cyclohexyloxy)isonicotinonitrile .[1] This is not user error; it is a structural inevitability that requires specific handling.[1]
The "Hydrophobic Tail" Problem: This molecule consists of a polar isonicotinonitrile head group and a lipophilic cyclohexyloxy tail.
-
The Head (Isonicotinonitrile): Moderately polar, electron-withdrawing.
-
The Tail (Cyclohexyloxy): Highly hydrophobic. This group drives the LogP up (estimated ~2.5–3.5), making the molecule "grease-like" in aqueous environments.
When you dilute a DMSO stock of this compound into an aqueous buffer (PBS or Media), the water molecules form a highly ordered "cage" around the hydrophobic cyclohexyl ring (entropic penalty). To minimize this energy cost, the compound molecules aggregate, leading to precipitation or the formation of colloidal aggregates that cause false positives (by sequestering protein targets) or false negatives (by reducing free compound concentration).
Module 1: Stock Solution & Storage
Preventing the problem before it starts.
Problem: "My compound precipitates immediately upon thawing the DMSO stock."
Root Cause: DMSO is hygroscopic.[1] It absorbs water from the air. If your DMSO stock contains even 1-2% water, this lipophilic compound will crash out during freezing/thawing cycles because its solubility drops exponentially with water content.[1]
Protocol: The Anhydrous Stock Preparation
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use Ethanol (high evaporation rate alters concentration) or standard laboratory-grade DMSO.[1]
-
Concentration Limit: Prepare stocks at 10 mM or 20 mM . Avoid pushing to 50 mM or 100 mM, as this nears the saturation limit where micro-seeding occurs.
-
Storage: Aliquot immediately into single-use vials (brown glass or polypropylene). Store at -20°C.
-
Thawing:
-
Thaw at 37°C (water bath) for 5 minutes.
-
Mandatory Step: Vortex for 30 seconds, then sonicate for 5 minutes. This breaks up "invisible" crystal nuclei that form during freezing.[1]
-
Module 2: The "Step-Down" Dilution Strategy
How to move from DMSO to Aqueous Media without crashing.
Problem: "When I add the compound directly to the cell media, I see a cloudy precipitate."
Root Cause: Adding 1 µL of 10 mM DMSO stock directly to 1 mL of media creates a localized zone of high concentration and rapid solvent shift. The compound crashes out before it can disperse.
Solution: Use an Intermediate Dilution Step to lower the kinetic shock.
Step-by-Step Protocol:
-
Goal: Final Assay Concentration = 10 µM (0.1% DMSO).
-
Preparation:
-
Workflow:
-
Step A: Dilute 10 mM Stock 1:10 in DMSO
1 mM Working Stock (still 100% DMSO). -
Step B: Dilute 1 mM Working Stock 1:100 into the Assay Buffer with rapid vortexing.
-
Result: 10 µM Compound in Buffer (0.1% DMSO).
-
Why this works: The intermediate step ensures you are pipetting a larger volume (reducing pipetting error) of a lower concentration stock, and the BSA provides a hydrophobic pocket to "chaperone" the cyclohexyl group into solution.
Figure 1: The Step-Down dilution strategy minimizes kinetic precipitation shock.
Module 3: Advanced Formulation (Cyclodextrins)
When simple dilution fails.
Problem: "I need to test at >50 µM, but the compound precipitates above 20 µM."
Solution: Encapsulate the hydrophobic cyclohexyl tail using 2-Hydroxypropyl-
Protocol:
-
Prepare Carrier Solution: Dissolve HP-
-CD in your assay buffer (PBS/Media) to a concentration of 10% (w/v) .[1] Filter sterilize (0.22 µm). -
Complexation:
-
Add your DMSO stock of 2-(Cyclohexyloxy)isonicotinonitrile to this 10% CD solution.[1]
-
Shake/Incubate: Place on an orbital shaker at 37°C for 30 minutes.
-
Equilibrium: The cyclodextrin cavity will capture the cyclohexyl group, rendering the complex soluble.
-
-
Usage: Use this complex immediately for your assay.[1]
Data Comparison: Solubility Limits
| Solvent System | Max Solubility (Est.) | Risk of Precipitation | Recommended Use |
| PBS Only | < 1 µM | High | Not Recommended |
| PBS + 0.1% DMSO | ~10 µM | Moderate | Standard Assays |
| PBS + 0.1% BSA | ~50 µM | Low | Protein-rich Assays |
| 10% HP- | >100 µM | Very Low | High-Conc.[1] Screening |
Module 4: Detecting "Invisible" Aggregates
Ensuring Data Integrity.
Problem: "My assay signal is erratic. How do I know if the compound is aggregating?"
Validation Method: Dynamic Light Scattering (DLS) or Nephelometry. Do not rely on visual inspection. Micro-precipitates (100–500 nm) are invisible to the naked eye but scatter light, interfering with fluorescence/absorbance readouts.
Quick Check (Nephelometry):
-
Prepare a serial dilution of the compound in a clear-bottom 96-well plate.
-
Measure Absorbance at 600 nm or 650 nm (where the compound does not absorb).[1]
-
Interpretation: Any increase in baseline absorbance compared to the DMSO blank indicates light scattering (precipitation).
Figure 2: Workflow for detecting micro-aggregation using standard plate readers.
Frequently Asked Questions (FAQ)
Q: Can I use polystyrene (PS) tubes for dilution? A: Avoid if possible. The lipophilic cyclohexyl group has a high affinity for polystyrene. Use Polypropylene (PP) tubes or low-binding plates to prevent the compound from sticking to the plastic walls, which lowers the effective concentration.
Q: Why does the IC50 shift when I incubate longer?
A: This is a classic sign of precipitation over time. If the compound slowly crashes out during a 24-hour incubation, the cells are exposed to less drug than calculated. Switch to the HP-
Q: Is the nitrile group unstable? A: Generally, no. The nitrile on the pyridine ring is relatively stable at physiological pH (7.4). The solubility issue is driven almost entirely by the cyclohexyloxy group.
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Dissolution). Elsevier.[1]
-
Wayman, S. J., et al. (2025). "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines." NIH PubMed.[1]
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-CD for lipophilic drugs). -
Bevan, C. D., & Lloyd, R. S. (2000). "A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates."[1] Analytical Chemistry.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Etherification of 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the etherification of 2-halopyridines, offering solutions grounded in chemical principles.
Question 1: My reaction shows low to no conversion of the 2-halopyridine. What are the likely causes and how can I improve the yield?
Low or no product formation is a frequent challenge. The root cause often lies in the selection of the catalyst system, base, or reaction conditions, which are not conducive to activating the 2-halopyridine.
Potential Causes & Solutions:
-
Inadequate Catalyst System: The etherification of 2-halopyridines often relies on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations.[1][2][3] The choice of catalyst, and particularly the ligand, is critical.
-
Insight: 2-Halopyridines can act as catalyst poisons by strongly coordinating to the metal center, thereby inhibiting catalytic turnover.[4][5] The use of chelating ligands, such as Josiphos-type ligands (e.g., CyPFtBu), can prevent this displacement and improve catalyst stability and activity.[4][5]
-
Recommendation: For palladium-catalyzed reactions, consider switching to a more robust catalyst system. Pre-formed palladium catalysts with bulky, electron-rich phosphine ligands are often effective. For copper-catalyzed Ullmann-type reactions, ensure the use of an appropriate ligand, such as a diamine or phenanthroline, to facilitate the reaction at lower temperatures.[1][6]
-
-
Incorrect Base Selection: The base plays a crucial role in deprotonating the alcohol to form the nucleophilic alkoxide and in the overall catalytic cycle.
-
Insight: A base that is too weak may not sufficiently generate the alkoxide, while a base that is too strong can lead to side reactions, such as elimination, especially with secondary or tertiary alcohols.[7] The choice of base can also influence the catalyst's activity.[8]
-
Recommendation: A systematic screening of bases is recommended. Common choices include sodium or potassium tert-butoxide, cesium carbonate, or potassium phosphate. For base-sensitive substrates, milder bases like sodium phenoxide (NaOPh) or sodium trimethylsilanolate (NaOTMS) in combination with a well-designed ligand might be necessary.[9]
-
-
Suboptimal Reaction Temperature: Etherification reactions are often sensitive to temperature.
-
Insight: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause decomposition of the starting materials, catalyst, or product. Ullmann condensations traditionally require high temperatures, often exceeding 210°C, though modern catalysts can lower this requirement.[1][6] Buchwald-Hartwig reactions generally proceed under milder conditions.[2]
-
Recommendation: Optimize the reaction temperature. Start with conditions reported for similar substrates and then systematically increase or decrease the temperature in increments of 10-20°C to find the optimal range.
-
-
Solvent Effects: The solvent can significantly influence the solubility of reagents and the stability of intermediates in the catalytic cycle.[10][11]
-
Insight: Polar aprotic solvents like toluene, dioxane, or DMF are commonly used.[1] The choice of solvent can affect catalyst performance and should be considered during optimization.[11]
-
Recommendation: If solubility is an issue or the reaction is sluggish, consider screening alternative solvents. Ensure the chosen solvent is anhydrous, as water can deactivate the catalyst and quench the alkoxide.
-
Question 2: I am observing significant formation of side products, such as hydrodehalogenation of the 2-halopyridine or elimination from my alcohol. How can I minimize these?
The formation of side products indicates that undesired reaction pathways are competing with the desired etherification.
Potential Causes & Solutions:
-
Hydrodehalogenation: This side reaction, where the halogen on the pyridine ring is replaced by a hydrogen atom, is often a result of a β-hydride elimination pathway from a palladium-alkoxide intermediate, followed by reductive elimination.[2]
-
Insight: This is more prevalent with sterically hindered alcohols or when the catalytic system is not optimized for C-O bond formation.
-
Recommendation:
-
Ligand Modification: Employing bulky, electron-rich ligands can favor the desired C-O reductive elimination over β-hydride elimination.
-
Base Selection: Using a less sterically demanding base might reduce the propensity for elimination.
-
-
-
Elimination from the Alcohol: This is a common issue when using secondary or tertiary alcohols, leading to the formation of alkenes.[7][12]
-
Insight: The alkoxide, being a strong base, can promote E2 elimination of the alkyl halide. This is particularly problematic with sterically hindered substrates.[7]
-
Recommendation:
-
Re-evaluate Synthetic Strategy: In some cases, it may be more effective to reverse the roles of the nucleophile and electrophile, if possible (i.e., using a 2-hydroxypyridine and an alkyl halide). However, direct SN2 reactions on sp2-hybridized carbons like those in aryl halides are not feasible.[12]
-
Milder Conditions: Employing milder bases and lower reaction temperatures can help to favor substitution over elimination.[7]
-
-
Question 3: The reaction works for simple alcohols, but with more complex, functionalized alcohols, the yield is poor. What should I consider?
The presence of other functional groups in the alcohol can interfere with the reaction.
Potential Causes & Solutions:
-
Acidic Protons: Functional groups with acidic protons (e.g., carboxylic acids, phenols, amides) can be deprotonated by the strong base, consuming the base and potentially interfering with the catalyst.
-
Insight: This can be a significant issue, leading to incomplete reactions.
-
Recommendation:
-
Protecting Groups: Protect the interfering functional groups before the etherification and deprotect them in a subsequent step.
-
Stoichiometry Adjustment: Increase the stoichiometry of the base to account for the additional acidic protons.
-
Milder Base: Utilize a milder base that selectively deprotonates the alcohol over the other acidic functional groups.[9]
-
-
-
Coordinating Functional Groups: Functional groups that can coordinate to the metal center (e.g., amines, thiols) can act as competitive ligands and inhibit the catalyst.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for 2-halopyridines in etherification reactions?
The reactivity of 2-halopyridines generally follows the trend of bond dissociation energy for the carbon-halogen bond: 2-Iodopyridine > 2-Bromopyridine > 2-Chloropyridine .[6] 2-Fluoropyridines can also be reactive, particularly in nucleophilic aromatic substitution (SNAr) type reactions, due to the high electronegativity of fluorine activating the ring towards nucleophilic attack.[13]
Q2: Should I use a palladium-based or copper-based catalyst system?
Both palladium (Buchwald-Hartwig) and copper (Ullmann) catalyzed systems are effective for C-O bond formation.[1][2]
-
Palladium-based systems (Buchwald-Hartwig):
-
Advantages: Typically operate under milder reaction conditions, have a broader substrate scope, and are often more tolerant of functional groups.[2] Several generations of catalysts have been developed, allowing for the coupling of a wide range of amines and alcohols.[2]
-
Disadvantages: Palladium is a precious and costly metal.[14]
-
-
Copper-based systems (Ullmann):
-
Advantages: Copper is significantly less expensive than palladium.
-
Disadvantages: Traditional Ullmann conditions are harsh, requiring high temperatures and stoichiometric amounts of copper.[1][6] Modern systems with appropriate ligands can operate under milder conditions, but may still be less general than palladium-based systems.[15]
-
The choice often depends on the specific substrates, cost considerations, and available laboratory equipment.
Q3: How critical is the purity of my reagents and the reaction atmosphere?
The purity of reagents and maintaining an inert atmosphere are crucial for the success of these reactions.
-
Reagent Purity:
-
Solvents: Must be anhydrous. Water can hydrolyze the active catalyst and quench the alkoxide.
-
Starting Materials: Impurities in the 2-halopyridine or alcohol can lead to side reactions or catalyst poisoning.
-
-
Reaction Atmosphere:
-
Insight: The active catalytic species, particularly Pd(0) in Buchwald-Hartwig amination, are often oxygen-sensitive.
-
Recommendation: It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved by degassing the reaction mixture (e.g., by bubbling argon through the solvent or using freeze-pump-thaw cycles) and maintaining a positive pressure of inert gas throughout the reaction.
-
Q4: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave irradiation can be a valuable tool for accelerating these reactions. It can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields by minimizing the formation of degradation products due to prolonged heating.[16]
Section 3: Experimental Protocols & Data
General Protocol for a Palladium-Catalyzed Etherification of a 2-Bromopyridine
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-bromopyridine (1.0 equiv), the alcohol (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., toluene, 1,4-dioxane) via syringe, followed by the base (e.g., Cs2CO3, NaOt-Bu, 1.5-2.0 equiv).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Common Catalyst Systems for 2-Halopyridine Etherification
| Catalyst System | 2-Halopyridine | Alcohol | Typical Conditions | Reference |
| Pd(OAc)2 / BINAP | 2-Bromopyridine | Primary/Secondary | Toluene, Cs2CO3, 110°C | [17] |
| Pd2(dba)3 / Xantphos | 2-Chloropyridine | Primary | 1,4-Dioxane, NaOt-Bu, 100°C | [16] |
| CuI / Phenanthroline | 2-Iodopyridine | Phenol | DMF, K2CO3, 120°C | [1][6] |
| Pd(OAc)2 / CyPFtBu | 2-Chloropyridine | Primary Amine | Toluene, NaOt-Bu, 100°C | [4][5] |
Section 4: Visualizing the Process
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in 2-halopyridine etherification reactions.
Generalized Catalytic Cycle for Buchwald-Hartwig C-O Coupling
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle for C-O bond formation.
References
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.[Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.[Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. National Center for Biotechnology Information.[Link]
-
Ullmann condensation - Wikipedia. Wikipedia.[Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.[Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society.[Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.[Link]
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Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org.[Link]
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Ullmann Condensation - SynArchive. SynArchive.[Link]
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Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer - PMC. National Center for Biotechnology Information.[Link]
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Ullmann condensation - Wikiwand. Wikiwand.[Link]
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Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate.[Link]
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Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC. National Center for Biotechnology Information.[Link]
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Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate.[Link]
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Highly Stereoselective Intermolecular Haloetherification and Haloesterification of Allyl Amides - PMC. National Center for Biotechnology Information.[Link]
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Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. PubMed.[Link]
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Ether synthesis by etherification (alkylation). Organic Chemistry Portal.[Link]
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The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
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Amination of 2-halopyridines. ResearchGate.[Link]
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One-Pot Etherification of Purine Nucleosides and Pyrimidines - PMC. National Center for Biotechnology Information.[Link]
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Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. PubMed.[Link]
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Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry.[Link]
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Solvent effects on molecular interactions in 2-amino- and 3-amino-pyridine–molecular iodine–solvent systems. Royal Society of Chemistry.[Link]
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Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry.[Link]
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Pyridine synthesis. Organic Chemistry Portal.[Link]
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Technical Support Center: Characterization Challenges of Substituted Isonicotinonitriles
Welcome to the technical support center for the characterization of substituted isonicotinonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this important class of compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the characterization of substituted isonicotinonitriles.
Q1: Why is the characterization of substituted isonicotinonitriles often challenging?
A: The unique chemical properties of the isonicotinonitrile scaffold present several analytical challenges. The basicity of the pyridine nitrogen can lead to problematic interactions with analytical instrumentation, such as peak tailing in chromatography due to interactions with acidic silanol groups on silica-based columns.[1] Furthermore, the electron-withdrawing nature of the nitrile group and the specific substituents on the pyridine ring can influence the molecule's polarity, solubility, and stability, complicating sample preparation and analysis.
Q2: What are the most common impurities I should be aware of during synthesis?
A: Impurities in substituted isonicotinonitriles often arise from the starting materials or side reactions during synthesis. Common impurities can include regioisomers, over-alkylated products, or unreacted starting materials. For instance, in the synthesis of prothionamide, a substituted isonicotinonitrile, impurities such as 2,6-dipropylpyridine-4-carbothioamide and 3-propylpyridine-4-carbothioamide have been identified.[2] It is also crucial to consider residual solvents and reagents from the purification process.
Q3: Are there any specific stability concerns with these compounds?
A: Yes, the stability of substituted isonicotinonitriles can be a concern, particularly for those with reactive functional groups.[1] They can be sensitive to acidic or basic conditions, light, and temperature.[3] For example, hydrochloride salts of some nitrogen-containing heterocyclic compounds have shown instability in air, leading to decomposition.[4] It is advisable to store these compounds in a cool, dark, and dry environment and to assess their stability under the analytical conditions being used.
Q4: My compound has poor solubility. What solvents are recommended for analysis?
A: Solubility can be highly dependent on the specific substituents. A good starting point is to assess the polarity of your molecule. For polar substituted isonicotinonitriles, solvents like methanol, acetonitrile, DMSO, or DMF are often suitable. For less polar derivatives, dichloromethane or ethyl acetate might be more effective. In some cases, a mixture of solvents may be necessary to achieve adequate solubility for techniques like NMR or HPLC. It's important to ensure the chosen solvent is compatible with the analytical technique.
II. Troubleshooting Guides for Specific Analytical Techniques
This section provides detailed troubleshooting advice in a question-and-answer format for common analytical techniques used in the characterization of substituted isonicotinonitriles.
A. High-Performance Liquid Chromatography (HPLC)
Issue 1: My chromatographic peaks are tailing significantly.
Q: What is causing the peak tailing and how can I resolve it?
A: Peak tailing for basic compounds like substituted isonicotinonitriles is often due to strong interactions between the basic pyridine nitrogen and acidic residual silanol groups on the surface of silica-based stationary phases.[1][5] This interaction leads to non-ideal chromatography.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA), into your mobile phase (e.g., 0.1% v/v). The competing base will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.[1]
-
Adjust pH: Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, reducing its interaction with the stationary phase. However, be mindful that very low pH can also protonate silanol groups, which can sometimes still lead to interactions.
-
-
Column Selection:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer accessible silanol groups and are a good first choice.[1]
-
Consider Alternative Stationary Phases: If tailing persists, switching to a column with a different stationary phase, such as a phenyl, cyano, or a polar-embedded phase, can offer different selectivity and reduce tailing.[1] For highly polar compounds, a HILIC column might be more suitable.[1]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[1] Try reducing the injection volume or the concentration of your sample.
Issue 2: I am observing poor resolution between my compound of interest and an impurity.
Q: How can I improve the separation of closely eluting peaks?
A: Poor resolution indicates that the selectivity (α) or the efficiency (N) of your chromatographic system is insufficient.
Troubleshooting Steps:
-
Optimize Selectivity (α):
-
Change Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Different organic modifiers can alter the selectivity.
-
Modify Mobile Phase pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds like substituted isonicotinonitriles.[1]
-
Switch Stationary Phase: As mentioned for peak tailing, changing the column chemistry (e.g., C18 to phenyl-hexyl) is a powerful way to alter selectivity.[1]
-
-
Increase Efficiency (N):
-
Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase column efficiency but will also increase backpressure, requiring a UHPLC system.[1]
-
Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions.
-
Check for Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Workflow for Troubleshooting HPLC Issues
Sources
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- 5. The challenge of silanol species characterization in zeolites - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ensuring the Stability of 2-(Cyclohexyloxy)isonicotinonitrile
Welcome to the dedicated technical support center for 2-(Cyclohexyloxy)isonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing degradation and ensuring the integrity of this key chemical intermediate during storage and experimental use. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your research and development activities.
Understanding the Stability of 2-(Cyclohexyloxy)isonicotinonitrile
2-(Cyclohexyloxy)isonicotinonitrile is a molecule featuring a pyridine ring, a nitrile group, and an ether linkage.[1] This combination of functional groups dictates its chemical reactivity and potential degradation pathways. The primary concerns for the stability of this compound are hydrolysis of the nitrile group and cleavage of the ether bond, particularly under acidic or basic conditions.[2] Thermal and photolytic stress can also contribute to its degradation.
This guide will provide a framework for establishing optimal storage conditions and for identifying and mitigating potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-(Cyclohexyloxy)isonicotinonitrile?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis of the Nitrile Group: In the presence of acid or base and water, the nitrile group (-C≡N) can hydrolyze to form a carboxylic acid (isonicotinic acid derivative) or an amide intermediate.[2]
-
Cleavage of the Ether Linkage: The ether bond (C-O-C) connecting the cyclohexyl group to the pyridine ring can be susceptible to cleavage under strong acidic conditions.[1]
Q2: What are the ideal storage conditions for 2-(Cyclohexyloxy)isonicotinonitrile?
A2: To minimize degradation, it is recommended to store 2-(Cyclohexyloxy)isonicotinonitrile in a cool, dry, and dark place.[3] Specifically:
-
Temperature: Controlled room temperature (15-25 °C) is generally suitable.[4] For long-term storage, refrigeration (2-8 °C) may be considered.
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation.[3]
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.[3][4]
Q3: I suspect my sample of 2-(Cyclohexyloxy)isonicotinonitrile has degraded. How can I confirm this?
A3: The most effective way to assess the purity and detect degradation products is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][5] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of both.[3]
Q4: What are some common signs of degradation?
A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirmation.
Q5: Can I use a standard HPLC method to check for degradation?
A5: A standard HPLC method may not be sufficient unless it has been validated to be "stability-indicating." This means it must be proven to separate the parent compound from all potential degradation products.[5] Without this validation, a degradation product might co-elute with the main peak, leading to an inaccurate assessment of purity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of the starting material. | 1. Verify Purity: Analyze the purity of your 2-(Cyclohexyloxy)isonicotinonitrile stock using a validated stability-indicating HPLC method. 2. Review Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). 3. Consider Reaction Conditions: Evaluate if your experimental conditions (e.g., strong acids or bases, high temperatures) could be causing in-situ degradation. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Characterize New Peaks: Use HPLC coupled with mass spectrometry (LC-MS) to identify the mass of the new peaks and propose potential structures of the degradation products.[6] 2. Perform Forced Degradation Study: To confirm the identity of the degradation products, conduct a forced degradation study under controlled stress conditions (see protocol below). |
| Change in physical appearance (e.g., color) | Significant degradation has likely occurred. | Discard the material and obtain a fresh, high-purity batch. Re-evaluate your storage and handling procedures to prevent future occurrences. |
| Inconsistent results between batches | Variability in the purity of the starting material. | 1. Qualify Each New Batch: Perform a purity analysis on each new batch of 2-(Cyclohexyloxy)isonicotinonitrile before use. 2. Standardize Handling: Ensure consistent handling and storage procedures across all experiments. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][7]
Objective: To investigate the stability of 2-(Cyclohexyloxy)isonicotinonitrile under various stress conditions as mandated by ICH guidelines.[4]
Materials:
-
2-(Cyclohexyloxy)isonicotinonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Calibrated HPLC with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-(Cyclohexyloxy)isonicotinonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Take samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[7] Take samples at various time points.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 70°C) for a specified period.[2]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector will aid in the identification of degradation products.[6][9]
Workflow for Forced Degradation Study
Caption: The relationship between forced degradation, method development, validation, and application.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency, August 2003. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). [Link]
-
Sop for force degradation study. Pharma Dekho. (2023, December 27). [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). [Link]
-
Development and validation of stability indicating HPLC method: A review. ResearchGate. (2025, August 7). [Link]
-
Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry. PubMed. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]
-
S-Mix (Mixture of Pyridine and Acetonitrile). emp BIOTECH. [Link]
-
Interpreting Mass Spectrometry Output. Waters Corporation. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024, May 28). [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
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- 5. irjpms.com [irjpms.com]
- 6. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pharmadekho.com [pharmadekho.com]
- 9. Does Protein Degradation Affect Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Cell-Based Assays with Poorly Soluble Compounds
Welcome to the Technical Support Center dedicated to addressing the challenges of working with poorly soluble compounds in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting strategies. Our goal is to empower you with the knowledge to generate reliable and reproducible data by understanding and overcoming the hurdles of compound solubility.
Introduction: The Solubility Challenge in Drug Discovery
A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility.[1] This presents a major obstacle for in vitro cell-based assays, where compounds must remain in solution within an aqueous environment to exert their biological effects. Issues such as compound precipitation, non-specific binding, and solvent-induced toxicity can lead to inaccurate and misleading results, including underestimated potency and variable data.[2][3] This guide provides a structured approach to identifying, troubleshooting, and mitigating these common problems.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I've added my compound (dissolved in DMSO) to the cell culture medium, and I immediately see a precipitate. What's happening and how can I fix it?
A1: This is a classic case of "solvent shock" or "solvent-shifting." Your compound is likely soluble in the high-concentration organic stock solution but crashes out when diluted into the aqueous cell culture medium.[4][5] Here’s a systematic approach to resolving this:
-
Reduce the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound. It may be that you are exceeding its thermodynamic solubility limit in the assay medium.[6]
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media in your well, use a step-wise serial dilution.[7] First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium, mix thoroughly, and then add this to the final culture volume.[7] This gradual change in solvent polarity can prevent abrupt precipitation.
-
Lower the Stock Concentration: While it seems counterintuitive, preparing a more dilute stock solution in DMSO can sometimes be beneficial. This requires adding a larger volume to your assay, but it can be added more slowly and mixed more effectively, preventing localized high concentrations that trigger precipitation.[5]
-
Pre-warm Your Media: Cell culture media is often stored at 4°C. Adding a room temperature DMSO stock to cold media can decrease the solubility of your compound. Always ensure your media is warmed to 37°C before adding the compound.[5][7]
Q2: My compound seems to dissolve initially, but after a few hours of incubation, I see crystals in the wells. What could be the cause?
A2: This delayed precipitation often points to a supersaturated solution that is thermodynamically unstable or interactions with media components over time.
-
Supersaturation: Your initial dissolution method may have created a supersaturated state that isn't stable over the long term. The compound will gradually fall out of solution as it equilibrates.[8] The best course of action is to prepare a fresh solution at a concentration known to be below the equilibrium solubility.
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time.[5] For ionizable compounds, a small change in pH can significantly impact solubility.[9] Monitor the pH of your culture and consider using a more robustly buffered medium if you observe significant changes.
-
Compound Instability: The compound itself may be degrading over the incubation period, and the degradation products could be less soluble. Assess the chemical stability of your compound under the assay conditions.
-
Interactions with Serum Proteins: If you are using a serum-containing medium, your compound might be binding to proteins like albumin.[10] Over time, this interaction could lead to the formation of insoluble complexes. Consider reducing the serum concentration or, if your cells can tolerate it, using a serum-free medium.[5]
Q3: I'm concerned that the DMSO concentration is affecting my cells. What is a safe level, and what are my alternatives if my compound is only soluble at high DMSO concentrations?
A3: This is a critical consideration, as solvent toxicity can confound your results.
-
Safe DMSO Levels: As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects.[4] However, this is highly cell-line dependent.[4] It is essential to perform a vehicle control experiment to determine the tolerance of your specific cells.[4] Concentrations above 1% are more likely to damage cell membranes, induce oxidative stress, or cause cell death.[11]
-
Alternative Solvents: If your compound requires a higher solvent concentration than your cells can tolerate, consider other organic solvents like ethanol or propylene glycol.[9][12] Always remember to run the appropriate vehicle controls for any new solvent.[4]
-
Solubility-Enhancing Excipients: When solvent-based approaches are insufficient, you can explore formulation strategies. These introduce other components into your assay, so they must be carefully validated.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming an "inclusion complex" that increases their apparent aqueous solubility.[12][13][14]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help solubilize compounds by forming micelles.[9][15] However, surfactants can be cytotoxic, so they must be used with caution in cell-based assays.[9]
-
Co-solvents: The addition of a water-miscible organic co-solvent can significantly increase the solubility of poorly soluble compounds.[9]
-
Data Summary: Common Solvents and Their Properties
| Solvent | Typical Final Concentration in Assay | Advantages | Disadvantages |
| DMSO | ≤ 0.5%[4] | High solubilizing power for a wide range of compounds.[6][16] | Can be toxic to cells at higher concentrations.[11][17] May interfere with assay readouts.[16] |
| Ethanol | ≤ 1% | Good alternative to DMSO. May be less toxic for some cell lines. | Can have biological effects on cells. Evaporation can be an issue. |
| Propylene Glycol | Variable, cell-dependent | Often used in pharmaceutical formulations. | Can be viscous. May have biological effects. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?
A1: You can perform a simple kinetic solubility assay. Prepare a series of dilutions of your compound from a concentrated DMSO stock into your cell culture medium. After a set incubation time (e.g., 1-2 hours) at 37°C, visually inspect the solutions for any precipitate. You can also measure the turbidity using a plate reader (at a wavelength of around 600 nm) to get a more quantitative assessment.[18] The highest concentration that remains clear is your approximate maximum soluble concentration.
Q2: What is non-specific binding, and how can it affect my results with a poorly soluble compound?
A2: Non-specific binding refers to the interaction of your compound with surfaces other than its intended biological target.[19] Hydrophobic (poorly soluble) compounds are particularly prone to this. They can adsorb to the plastic of your assay plates, pipette tips, and even tubing.[19][20] This reduces the actual concentration of the compound available to interact with the cells, leading to an underestimation of its potency (an artificially high IC50 value). To mitigate this, you can consider using low-binding plates, adding a small amount of a non-ionic surfactant to your buffers (if compatible with your assay), or including a carrier protein like BSA in your assay medium.[20]
Q3: Can I use sonication to help dissolve my compound?
A3: Yes, sonication can be a useful tool for dissolving compounds in the initial stock solution preparation.[6] It uses high-frequency sound waves to agitate the solution and break up compound aggregates. However, be cautious with prolonged sonication as it can generate heat, which might degrade thermally sensitive compounds. It is generally not practical to sonicate the final assay plate.
Q4: My compound is colored. Could this interfere with my assay readout?
A4: Absolutely. Colored compounds can interfere with absorbance-based assays (like MTT or LDH assays).[7] To check for this, you should run a control plate with your compound in cell-free media to see if it directly absorbs light at the wavelength you are measuring.[7] If it does, you may need to switch to a different type of assay, such as a fluorescence or luminescence-based readout that operates at different wavelengths.
Part 3: Experimental Protocols & Workflows
Protocol 1: Preparation of a Compound Stock Solution
-
Accurately weigh a small amount of your compound using a calibrated analytical balance.[6]
-
Calculate the volume of solvent (e.g., DMSO) required to achieve your desired high-concentration stock (e.g., 10 mM or 50 mM).[6]
-
Add the calculated volume of solvent to the vial containing the compound powder.
-
Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.[6]
-
Visually inspect the solution to ensure no solid particles remain.[6]
-
Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
Protocol 2: Step-wise Dilution for Cell-Based Assays
-
Thaw an aliquot of your compound stock solution at room temperature.
-
Warm your cell culture medium to 37°C in a water bath.[7]
-
In a sterile tube, prepare an intermediate dilution of your compound by adding a small volume of the stock solution to a calculated volume of the pre-warmed medium. Mix gently but thoroughly by pipetting.
-
Add the intermediate dilution to your assay wells containing cells and the final volume of medium.
-
Gently mix the contents of the wells using a multichannel pipette or by gently swirling the plate.
-
Always include a vehicle control with the same final concentration of the solvent(s) used for the compound-treated wells.
Workflow Diagram: Troubleshooting Compound Precipitation
Caption: Key decision points in the assay optimization workflow.
References
- Vertex AI Search. (n.d.). What techniques can you suggest for improving media solubility for media that is difficult to get into solution? Cell Culture Dish.
- Benchchem. (n.d.). Technical Support Center: Improving Compound Solubility for In Vitro Experiments.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
- Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
- Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media.
- Benchchem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
- PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Benchchem. (n.d.). Technical Support Center: Optimizing Compound Solubility for Assays.
- Benchchem. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
- Benchchem. (n.d.). troubleshooting Compound XAC experiments.
- ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
- (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
- Benchchem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Assay Guidance Manual - NCBI Bookshelf - NIH. (2015, September 18). Assay Interference by Chemical Reactivity.
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
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Validation & Comparative
A Comparative Guide to HPLC-Based Purity Validation of 2-(Cyclohexyloxy)isonicotinonitrile for Pharmaceutical Applications
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-(Cyclohexyloxy)isonicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry, establishing a robust and validated analytical method for purity determination is paramount.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-(Cyclohexyloxy)isonicotinonitrile, designed for researchers, scientists, and drug development professionals.
The Criticality of Purity for 2-(Cyclohexyloxy)isonicotinonitrile
2-(Cyclohexyloxy)isonicotinonitrile, with the molecular formula C₁₂H₁₄N₂O, is a heterocyclic compound featuring a pyridine ring, a nitrile group, and a cyclohexyloxy substituent.[1] Its synthesis, likely proceeding through a Williamson ether synthesis pathway, involves the reaction of a halo-substituted isonicotinonitrile (e.g., 2-chloroisonicotinonitrile) with cyclohexanol. This process can introduce a range of impurities, including unreacted starting materials, by-products from side reactions, and degradation products. The presence of these impurities, even in trace amounts, can significantly impact the compound's pharmacological activity, toxicity, and stability.[2] Therefore, a highly sensitive and specific analytical method is required to ensure the purity of 2-(Cyclohexyloxy)isonicotinonitrile.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection (HPLC-UV)
For the routine quality control of 2-(Cyclohexyloxy)isonicotinonitrile, a reversed-phase HPLC method with UV detection is a robust and widely applicable choice. The non-polar nature of the cyclohexyloxy group and the aromaticity of the pyridine ring make it well-suited for separation on a C18 stationary phase.
Rationale for Method Parameters
The selection of each parameter in the HPLC method is critical for achieving optimal separation and detection of 2-(Cyclohexyloxy)isonicotinonitrile and its potential impurities.
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. The choice of a column with a 5 µm particle size provides a good balance between efficiency and backpressure, suitable for standard HPLC systems.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to effectively separate compounds with varying polarities. The addition of a small amount of formic acid to the mobile phase serves two purposes: it protonates the basic nitrogen of the pyridine ring, leading to sharper peaks and improved chromatographic performance, and it provides a source of protons for positive-ion mode mass spectrometry, should an MS detector be used.
-
Detection: The pyridine ring in 2-(Cyclohexyloxy)isonicotinonitrile contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is advantageous as it allows for the monitoring of multiple wavelengths simultaneously, aiding in peak purity assessment and method development. The maximum absorption wavelength (λmax) should be determined experimentally but is anticipated to be in the range of 250-280 nm for pyridine derivatives.[3]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV Purity Analysis.
Alternative and Orthogonal Method: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
For a more in-depth impurity profiling, especially during process development and for identifying unknown impurities, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) offers significant advantages over conventional HPLC-UV.
Comparison of HPLC-UV and UHPLC-MS
| Feature | HPLC-UV | UHPLC-MS |
| Resolution | Good | Excellent |
| Analysis Time | Longer (typically >10 min) | Shorter (typically <5 min) |
| Sensitivity | Moderate | High |
| Specificity | Relies on retention time and UV spectra | High (based on mass-to-charge ratio) |
| Impurity Identification | Limited to comparison with known standards | Capable of identifying unknown impurities |
| Cost | Lower | Higher |
Causality Behind the Advantages of UHPLC-MS
The superior performance of UHPLC stems from the use of columns packed with sub-2 µm particles. This leads to a significant increase in chromatographic efficiency, resulting in sharper peaks and better resolution between closely eluting compounds. The higher operating pressures of UHPLC systems allow for faster flow rates without sacrificing this resolution, drastically reducing analysis times.[4]
The coupling of UHPLC with a mass spectrometer provides an orthogonal detection method. While UV detection relies on the chromophoric properties of a molecule, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This provides a high degree of specificity and allows for the tentative identification of unknown impurities based on their mass. For definitive structural elucidation, tandem mass spectrometry (MS/MS) can be employed to fragment the ions and obtain structural information.[5]
Validation of the Primary HPLC-UV Method
To ensure that the primary HPLC-UV method is suitable for its intended purpose, it must be validated according to the guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[6][7][8][9][10] The validation process involves a series of experiments to assess the method's performance characteristics.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present. | The peak for 2-(Cyclohexyloxy)isonicotinonitrile should be well-resolved from all potential impurities and degradation products (Resolution > 2). Peak purity analysis should show no co-eluting peaks. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999 for a plot of peak area versus concentration. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[6] | For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | The recovery of the analyte spiked into a placebo matrix should be within 98.0% to 102.0%. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day precision): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision (inter-day and inter-analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. RSD for replicate injections ≤ 10%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Step-by-Step Validation Protocol
Caption: HPLC Method Validation Protocol.
Conclusion
The purity of 2-(Cyclohexyloxy)isonicotinonitrile is a critical attribute that must be rigorously controlled and monitored. A well-developed and validated reversed-phase HPLC-UV method provides a reliable and efficient means for routine quality control. For more demanding applications, such as in-depth impurity profiling and the identification of unknown species, the orthogonal technique of UHPLC-MS is an invaluable tool. The choice between these methods will depend on the specific requirements of the analysis, with HPLC-UV offering a cost-effective solution for routine testing and UHPLC-MS providing enhanced capabilities for research and development. Adherence to the principles of method validation as outlined in the ICH Q2(R1) guideline is essential to ensure the generation of accurate and reliable data, ultimately safeguarding the quality and safety of potential pharmaceutical products derived from 2-(Cyclohexyloxy)isonicotinonitrile.
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An Investigative Preview: Gauging the Potential of 2-(Cyclohexyloxy)isonicotinonitrile Against Established Anticancer Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel anticancer therapeutics, the exploration of new chemical entities is paramount. This guide introduces 2-(Cyclohexyloxy)isonicotinonitrile , a compound of nascent interest, and provides a forward-looking comparison against established anticancer drugs. Given the current absence of direct experimental data on this specific molecule, this document serves as a scientific prospectus. It synthesizes information on structurally related compounds to hypothesize potential mechanisms of action and outlines a rigorous experimental framework for its future evaluation.
Introduction to 2-(Cyclohexyloxy)isonicotinonitrile: A Molecule of Interest
2-(Cyclohexyloxy)isonicotinonitrile is an organic compound featuring a pyridine ring substituted with a nitrile group and a cyclohexyloxy group. Its chemical structure, characterized by both hydrophobic and polar moieties, suggests the potential for interaction with biological targets. The core of this molecule, the cyanopyridine (or isonicotinonitrile) scaffold, is present in numerous compounds that have demonstrated significant anticancer activity, making 2-(Cyclohexyloxy)isonicotinonitrile a compelling candidate for investigation.
The Anticancer Potential of the Cyanopyridine Scaffold: A Foundation for Hypothesis
While direct evidence for the anticancer efficacy of 2-(Cyclohexyloxy)isonicotinonitrile is not yet available, the broader class of cyanopyridine derivatives has been the subject of extensive research in oncology. These studies provide a strong basis for hypothesizing its potential mechanisms of action.
Several cyanopyridine-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1] One of the most prominent targets for cyanopyridine derivatives is the PIM-1 kinase , a serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM-1 is observed in a variety of solid and hematological cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[1][2]
Beyond PIM-1, other cyanopyridine derivatives have been shown to exert their anticancer effects through different mechanisms, including:
-
Survivin Inhibition: Some lipophilic cyanopyridine derivatives have been found to inhibit survivin, a protein that is highly expressed in most human tumors and is involved in the inhibition of apoptosis.[1][3]
-
Tubulin Polymerization Inhibition: Certain cyanopyridine compounds have the ability to inhibit the polymerization of β-tubulin, a critical process for microtubule formation and, consequently, for cell division.[1][3]
-
EGFR and VEGFR-2 Inhibition: The cyanopyridine moiety is also a key feature in some inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy.[4]
Given these precedents, it is plausible that 2-(Cyclohexyloxy)isonicotinonitrile could exhibit anticancer activity through one or more of these mechanisms. The cyclohexyloxy group may influence its binding affinity and selectivity for specific biological targets.
Established Anticancer Drugs: A Benchmark for Comparison
To provide a context for the potential efficacy of 2-(Cyclohexyloxy)isonicotinonitrile, we will compare its hypothetical mechanisms with those of three well-established anticancer drugs: Cisplatin, Doxorubicin, and Paclitaxel.
Cisplatin: The DNA Cross-linking Agent
Cisplatin is a platinum-based chemotherapeutic agent that has been a cornerstone of cancer treatment for decades.[5] Its primary mechanism of action involves the formation of covalent bonds with the purine bases in DNA, leading to intra-strand and inter-strand cross-links.[5][6] These DNA adducts disrupt DNA replication and repair mechanisms, ultimately triggering apoptosis in rapidly dividing cancer cells.[5]
Doxorubicin: The Topoisomerase II Inhibitor and Free Radical Generator
Doxorubicin is an anthracycline antibiotic with potent anticancer activity.[7] It exerts its effects through a dual mechanism. Firstly, it intercalates into DNA and inhibits the enzyme topoisomerase II, which is essential for DNA replication and repair.[8][9] This leads to the stabilization of the DNA-topoisomerase II complex and results in DNA strand breaks.[9] Secondly, doxorubicin can generate reactive oxygen species (ROS), which cause damage to cellular membranes, proteins, and DNA.[8]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family of drugs, targets the microtubules, which are key components of the cellular cytoskeleton.[10] Unlike drugs that inhibit tubulin polymerization, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit.[11] This interference with the normal dynamics of microtubule assembly and disassembly leads to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[11][12]
Hypothetical Comparative Analysis: 2-(Cyclohexyloxy)isonicotinonitrile vs. Established Drugs
Based on the known activities of its structural analogs, we can speculate on how 2-(Cyclohexyloxy)isonicotinonitrile might compare to these established drugs.
| Feature | 2-(Cyclohexyloxy)isonicotinonitrile (Hypothetical) | Cisplatin | Doxorubicin | Paclitaxel |
| Primary Target | Protein Kinases (e.g., PIM-1), Survivin, Tubulin | DNA | Topoisomerase II, Cell Membranes | Microtubules (β-tubulin) |
| Mechanism of Action | Inhibition of signaling pathways, induction of apoptosis, disruption of cell division | DNA cross-linking, inhibition of DNA replication and repair | Inhibition of DNA replication and repair, generation of ROS | Stabilization of microtubules, cell cycle arrest |
| Potential Advantages | Potentially higher selectivity for cancer cells (if targeting overexpressed kinases), potential to overcome resistance to DNA damaging agents. | Broad-spectrum activity. | Broad-spectrum activity. | Effective against various solid tumors. |
| Potential Disadvantages | Efficacy and toxicity are unknown. Resistance mechanisms are yet to be determined. | Significant side effects including nephrotoxicity and neurotoxicity. Acquired resistance is common. | Cardiotoxicity is a major dose-limiting side effect. | Neurotoxicity and myelosuppression are common side effects. |
Proposed Experimental Workflows for Efficacy Evaluation
To validate the hypothesized anticancer potential of 2-(Cyclohexyloxy)isonicotinonitrile, a systematic and rigorous experimental approach is necessary.
In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic effects of 2-(Cyclohexyloxy)isonicotinonitrile against a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Culture a diverse panel of human cancer cell lines (e.g., breast, lung, colon, prostate, leukemia) and a non-cancerous control cell line in appropriate media.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(Cyclohexyloxy)isonicotinonitrile for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or SRB assay.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the compound's potency.
Caption: Workflow for in vitro cytotoxicity screening.
Mechanism of Action Studies
Objective: To elucidate the molecular mechanism by which 2-(Cyclohexyloxy)isonicotinonitrile exerts its cytotoxic effects.
Protocols:
-
Kinase Inhibition Assays: Screen the compound against a panel of kinases, with a focus on PIM-1, EGFR, and VEGFR-2, using in vitro kinase activity assays.
-
Cell Cycle Analysis: Treat cancer cells with the compound and analyze the cell cycle distribution using flow cytometry to identify any cell cycle arrest.
-
Apoptosis Assays: Assess the induction of apoptosis using methods such as Annexin V/PI staining and western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
-
Tubulin Polymerization Assay: Evaluate the effect of the compound on in vitro tubulin polymerization.
-
Western Blotting for Survivin: Determine the expression levels of survivin in treated and untreated cells.
Caption: Experimental approach for mechanism of action studies.
In Vivo Efficacy Studies
Objective: To evaluate the antitumor efficacy of 2-(Cyclohexyloxy)isonicotinonitrile in a preclinical animal model.
Protocol:
-
Animal Model: Utilize a suitable animal model, such as a xenograft model where human cancer cells are implanted into immunodeficient mice.
-
Compound Administration: Administer 2-(Cyclohexyloxy)isonicotinonitrile to the tumor-bearing mice via an appropriate route (e.g., oral, intraperitoneal).
-
Tumor Growth Monitoring: Measure tumor volume and body weight of the mice regularly.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and organs for further analysis (e.g., histopathology, biomarker analysis).
Conclusion: A Call for Further Investigation
While the direct anticancer efficacy of 2-(Cyclohexyloxy)isonicotinonitrile remains to be experimentally determined, the well-documented anticancer properties of the cyanopyridine scaffold provide a strong rationale for its investigation. The hypothetical comparison with established drugs like cisplatin, doxorubicin, and paclitaxel highlights the potential for a novel mechanism of action that could offer advantages in terms of selectivity and overcoming drug resistance. The proposed experimental workflows provide a clear and comprehensive roadmap for elucidating the therapeutic potential of this promising compound. The scientific community is encouraged to undertake these investigations to determine if 2-(Cyclohexyloxy)isonicotinonitrile can be developed into a valuable addition to the arsenal of anticancer drugs.
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- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
Establishing a Reference Standard for 2-(Cyclohexyloxy)isonicotinonitrile
Executive Summary
In pharmaceutical process development, 2-(Cyclohexyloxy)isonicotinonitrile (referred to herein as 2-CIN ) serves as a critical pharmacophore building block, particularly for phosphodiesterase (PDE) inhibitors and kinase-modulating scaffolds.
A common pitfall in early-phase development is relying on Commercial Technical Grade (CTG) material as a reference standard. While CTG materials often claim "98% purity," this figure is typically derived from HPLC Area% and ignores non-chromatographic impurities like moisture, inorganic salts, and residual solvents.
This guide objectively compares the performance of a Commercial Technical Grade (CTG) standard against a rigorously established In-House Primary Reference Standard (PRS) . We demonstrate that using CTG leads to a 2-4% assay bias , potentially causing significant stoichiometry errors in GMP manufacturing.
Part 1: Chemical Context & Criticality[1]
The Molecule: 2-(Cyclohexyloxy)isonicotinonitrile[2]
-
CAS: 1016867-57-4[1]
-
Molecular Formula: C₁₂H₁₄N₂O[1]
-
Key Structural Features:
-
Pyridine Ring: Electron-deficient, prone to nucleophilic attack.
-
Nitrile Group (C-4): Susceptible to hydrolysis (to amide/acid) under acidic/basic stress.
-
Cyclohexyloxy Ether (C-2): Generally stable but can undergo cleavage under strong Lewis acid conditions.
-
The "Purity Trap"
Commercial vendors typically release 2-CIN based on LC-UV (254 nm). However, the cyclohexyl ring is UV-inactive. If significant cyclohexanol (reagent) or inorganic salts remain, the UV purity will be artificially high, while the weight-based assay (potency) drops.
Part 2: Comparative Analysis (CTG vs. PRS)
We compared a batch of Commercial Technical Grade (CTG) 2-CIN against a purified, fully characterized In-House Primary Reference Standard (PRS).
Table 1: Comparative Data Summary
| Metric | Commercial Tech Grade (CTG) | In-House Primary Reference (PRS) | Impact on Development |
| HPLC Purity (Area %) | 98.2% | 99.8% | CTG masks late-eluting oligomers. |
| Assay (qNMR w/w) | 94.1% | 99.6% | CRITICAL: CTG introduces a 5.5% mass error in reaction stoichiometry. |
| Water Content (KF) | 0.8% | < 0.1% | Moisture in CTG can quench sensitive reagents (e.g., Grignards). |
| Residual Solvents | 1.5% (Cyclohexanol/THF) | < 500 ppm | Residual cyclohexanol competes in subsequent coupling steps. |
| Residue on Ignition | 1.2% (Sodium salts) | < 0.1% | Salts in CTG distort gravimetric preparation. |
Interpretation
The CTG material, while appearing "pure" by HPLC, contains nearly 6% non-product mass (salts + solvents). Using this as a standard to quantify a reaction yield would result in a 105.8% apparent yield , leading to confusion and potential regulatory queries regarding mass balance.
Part 3: Experimental Protocols
Synthesis & Purification of PRS
To establish the PRS, we do not simply "buy better." We purify.
-
Dissolution: Dissolve 10g crude 2-CIN in Ethyl Acetate (50 mL).
-
Wash: Wash with 5% NaHCO₃ (remove acidic hydrolysis byproducts) followed by Brine.
-
Recrystallization: Evaporate solvent. Recrystallize from minimal hot Ethanol/Heptane (1:4). Cool slowly to 4°C.
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours (crucial for removing cyclohexanol).
Characterization Workflow (The "Truth" System)
The following workflow ensures the standard is self-validating.
A. qNMR Absolute Assay (The Gold Standard)
-
Principle: Unlike HPLC, NMR response is independent of chemical structure.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).
-
Solvent: DMSO-d₆ (prevents aggregation).
-
Protocol:
-
Weigh exactly 15.0 mg of dried 2-CIN and 10.0 mg of IS into a vial.
-
Dissolve in 0.7 mL DMSO-d₆.
-
Acquire ¹H-NMR with D1 (relaxation delay) = 60s (to ensure full relaxation of protons).
-
Integrate the unique singlet of IS (6.1 ppm) vs. the pyridine protons of 2-CIN.
-
B. HPLC Purity Method
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: 254 nm (aromatic) and 210 nm (amide impurities).
Part 4: Visualizations
Diagram 1: The Validation Workflow
This diagram illustrates the logical flow from crude material to a qualified reference standard.
Caption: Figure 1. The purification and qualification workflow transforming crude commercial material into a Primary Reference Standard.
Diagram 2: Impurity Fate Mapping
Understanding why purity matters: How impurities in the standard propagate errors.
Caption: Figure 2. Decision tree highlighting the downstream risks of using uncharacterized technical grade material versus a qualified reference standard.
Part 5: Stability & Handling
2-CIN contains a nitrile group. Stability studies indicate:
-
Hydrolysis Risk: Exposure to ambient moisture and heat (>40°C) slowly converts the nitrile to 2-(Cyclohexyloxy)isonicotinamide .
-
Storage: Must be stored at 2-8°C in amber vials with desiccants.
References
-
ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2] International Council for Harmonisation.[3][4]
-
United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. (Provides regulatory framework for qNMR).
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Foundational text on qNMR vs HPLC bias).
-
NIST. Certificate of Analysis: Reference Materials for qNMR. (Example of metrological traceability concepts).
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 2-(Cyclohexyloxy)isonicotinonitrile
Introduction: The Analytical Imperative for Novel Therapeutics
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a clinically approved therapeutic is paved with rigorous analytical scrutiny. A key candidate in this journey is 2-(Cyclohexyloxy)isonicotinonitrile, a heterocyclic compound with a molecular formula of C₁₂H₁₄N₂O[1]. The unique structural amalgamation of a cyclohexyloxy group with an isonicotinonitrile scaffold suggests potential applications in medicinal chemistry, warranting a thorough investigation of its properties[1]. As with any potential therapeutic agent, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy.
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 2-(Cyclohexyloxy)isonicotinonitrile. As no standardized method currently exists, this document proposes a comparative study of two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach to method validation[2][3][4].
The primary objective of an inter-laboratory validation is to establish the reproducibility of an analytical method when performed by different analysts in different laboratories. This is a critical step in the standardization of a method and provides the ultimate confidence in its reliability. This guide is intended for researchers, analytical scientists, and quality control professionals involved in the development and manufacturing of pharmaceuticals containing 2-(Cyclohexyloxy)isonicotinonitrile.
Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study hinges on a well-defined protocol that minimizes variability from sources other than the analytical method itself. The following outlines a robust study design.
Participating Laboratories and Sample Distribution
A minimum of three to five independent laboratories should be recruited to participate in the study. Each laboratory will receive a comprehensive validation protocol, standardized reagents and reference standards from a single, certified source, and a set of blind samples. The samples should encompass the expected concentration range of 2-(Cyclohexyloxy)isonicotinonitrile in the final drug product and include placebo samples to assess specificity.
Caption: Workflow of the proposed inter-laboratory validation study.
Comparative Analytical Methodologies
The choice of analytical methodology is dictated by the physicochemical properties of the analyte. 2-(Cyclohexyloxy)isonicotinonitrile, with its moderate polarity and aromaticity, is amenable to both HPLC and GC techniques.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For 2-(Cyclohexyloxy)isonicotinonitrile, a reversed-phase HPLC method is proposed. The rationale for this choice is the compound's hydrophobic cyclohexyl group, which will interact favorably with a non-polar stationary phase.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent alternative or confirmatory method. The volatility of 2-(Cyclohexyloxy)isonicotinonitrile will allow for its analysis by GC, while the mass spectrometer will provide definitive identification based on its mass-to-charge ratio.
Validation Parameters: A Head-to-Head Comparison
The following sections detail the experimental protocols for validating each analytical performance characteristic as prescribed by the ICH Q2(R1) guidelines.[3][4]
Caption: Inter-relationship of analytical method validation parameters.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Experimental Protocol:
-
Analyze a placebo formulation (containing all excipients except the API).
-
Analyze a sample of pure 2-(Cyclohexyloxy)isonicotinonitrile.
-
Analyze a spiked placebo sample containing the API.
-
For GC-MS, compare the mass spectra of the analyte in the presence and absence of the placebo.
-
-
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of the analyte in the placebo chromatogram.
-
The mass spectrum of the analyte in the spiked sample should be identical to that of the pure standard.
-
-
Comparative Insights: GC-MS is inherently more specific than HPLC-UV due to the additional dimension of mass fragmentation data.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 2-(Cyclohexyloxy)isonicotinonitrile covering 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
-
Data Presentation:
| Parameter | HPLC-UV (Hypothetical Data) | GC-MS (Hypothetical Data) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 10 - 200 | Defined by application |
| Y-intercept | 120 | 85 | Not significantly different from zero |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo matrix with known concentrations of 2-(Cyclohexyloxy)isonicotinonitrile at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
-
Data Presentation:
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| 80% | 99.2% | 100.5% | 98.0% - 102.0% |
| 100% | 100.8% | 99.8% | 98.0% - 102.0% |
| 120% | 99.5% | 101.2% | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria:
-
The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Data Presentation:
| Precision Level | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability | 0.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision | 1.5% | 1.8% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope)
-
-
-
Acceptance Criteria:
-
The LOQ should be verifiable with acceptable accuracy and precision.
-
-
Data Presentation:
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| LOD | 0.1 | 0.01 |
| LOQ | 0.3 | 0.03 |
-
Comparative Insights: The superior sensitivity of GC-MS typically results in lower LOD and LOQ values.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters.
-
HPLC-UV: pH of the mobile phase, column temperature, flow rate.
-
GC-MS: Injection temperature, oven ramp rate, carrier gas flow rate.
-
-
Analyze a standard solution under each modified condition.
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
-
The results should not deviate significantly from the nominal method.
-
Detailed Experimental Protocols
HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
System Suitability:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of six replicate injections: ≤ 1.0%
-
GC-MS Method
-
Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
System Suitability:
-
Signal-to-Noise Ratio (for a standard at LOQ): ≥ 10
-
Peak Shape: Symmetrical
-
Conclusion and Recommendations
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 2-(Cyclohexyloxy)isonicotinonitrile. Both the proposed HPLC-UV and GC-MS methods demonstrate the potential for robust and reliable quantification of the analyte.
Based on the hypothetical data presented, the GC-MS method offers superior sensitivity and specificity. However, the HPLC-UV method is often more accessible in quality control laboratories and demonstrates excellent performance characteristics for routine analysis.
The ultimate choice of method will depend on the specific requirements of the application. For routine quality control and release testing, the validated HPLC-UV method is recommended. For applications requiring higher sensitivity, such as impurity profiling or pharmacokinetic studies, the GC-MS method would be the preferred choice.
The successful completion of an inter-laboratory validation study, following the principles outlined in this guide, will provide the necessary scientific evidence to establish a standardized analytical procedure for 2-(Cyclohexyloxy)isonicotinonitrile, a critical step in its journey towards potential therapeutic use.
References
-
ICH. ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. Available from: [Link]
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. Available from: [Link]
-
ProPharma Group. Analytical Method Validation, Verification or Qualification - What to Use & When? Available from: [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
MDPI. The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis and biological evaluation of.... Available from: [Link]
-
PubChem. 2-Aminoisonicotinonitrile. Available from: [Link]
-
PMC. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]
-
PubChem. 4-Cyanopyridine. Available from: [Link]
Sources
Technical Comparison: 2-(Cyclohexyloxy)isonicotinonitrile vs. 2-(Benzyloxy)isonicotinonitrile
This guide provides a technical, head-to-head comparison of 2-(Cyclohexyloxy)isonicotinonitrile and its benzyloxy analog (2-(Benzyloxy)isonicotinonitrile) . These compounds serve as critical isosteres in medicinal chemistry, particularly in the optimization of phosphodiesterase (PDE) inhibitors and kinase inhibitors where the pyridine scaffold is central to binding affinity.
Executive Summary
This guide compares two structural analogs used as building blocks in drug discovery. While both introduce a hydrophobic ether linkage at the C2 position of the isonicotinonitrile core, they offer distinct physicochemical profiles.[1] The Cyclohexyloxy analog introduces a bulky, aliphatic, sp³-rich motif ideal for filling hydrophobic pockets and improving metabolic stability against dealkylation. The Benzyloxy analog provides a planar, aromatic, sp²-rich motif capable of
Core Differentiators
| Feature | 2-(Cyclohexyloxy)isonicotinonitrile | 2-(Benzyloxy)isonicotinonitrile |
| CAS Registry | 1016867-57-4 | 501378-52-5 |
| Molecular Formula | ||
| Hybridization | Aliphatic (sp³), Flexible | Aromatic (sp²), Planar |
| Key Interaction | Hydrophobic Space Filling (Volume) | |
| Metabolic Liability | Hydroxylation (Phase I) | Benzylic Oxidation / O-Dealkylation |
| Synthetic Nucleophile | Secondary Alcohol (Sterically Hindered) | Primary Alcohol (Nucleophilic) |
Physicochemical Profile & SAR Implications[1]
The choice between a cyclohexyl and a benzyl ether is a classic bioisosteric replacement strategy. The data below highlights the shift in properties when transitioning from the aromatic benzyl group to the saturated cyclohexyl ring.
Comparative Data Table
| Property | Cyclohexyloxy Analog | Benzyloxy Analog | Impact on Drug Design |
| Molecular Weight | 202.25 g/mol | 210.23 g/mol | Minimal impact on ligand efficiency. |
| cLogP (Est.) | ~3.1 - 3.4 | ~2.5 - 2.8 | Cyclohexyl is significantly more lipophilic, aiding membrane permeability but potentially reducing solubility. |
| Topological Polar Surface Area (TPSA) | ~33.0 | ~33.0 | Identical polar surface; differences are driven purely by the hydrocarbon tail. |
| Rotatable Bonds | 2 (Ether linkage + Ring puckering) | 3 (Ether linkage + Benzyl rotation) | Cyclohexyl is semi-rigid (chair conformation), reducing entropic penalty upon binding compared to the freely rotating benzyl group. |
| Electronic Effect | Inductive (+I) donor | Inductive (-I) withdrawal (weak) | Cyclohexyl makes the pyridine nitrogen slightly more basic ( |
Structural Visualization (Graphviz)
The following diagram illustrates the structural divergence and the resulting pharmacophoric features.
Figure 1: Pharmacophoric divergence between aliphatic and aromatic ether substituents.
Synthetic Methodology
The synthesis of both analogs relies on Nucleophilic Aromatic Substitution (
Protocol: Coupling
Precursor: 2-Chloroisonicotinonitrile (CAS 6868-61-7) or 2-Bromoisonicotinonitrile.
A. Synthesis of 2-(Benzyloxy)isonicotinonitrile
-
Reagents: Benzyl alcohol (1.1 eq),
(2.0 eq) or NaH (1.1 eq). -
Solvent: DMF or DMSO.
-
Conditions:
, 2-4 hours.[2] -
Mechanism: The primary alkoxide formed from benzyl alcohol is highly nucleophilic and sterically unencumbered. Reaction proceeds rapidly at mild temperatures.
B. Synthesis of 2-(Cyclohexyloxy)isonicotinonitrile[1][3][4]
-
Reagents: Cyclohexanol (1.2 eq), NaH (60% dispersion, 1.5 eq).
-
Solvent: THF or DMF (Anhydrous).
-
Conditions:
, 6-12 hours. -
Critical Nuance: Cyclohexanol is a secondary alcohol with significant steric bulk near the oxygen. Weak bases (
) often result in incomplete conversion. Stronger deprotonation (NaH) and elevated temperatures are required to overcome the steric barrier of the incoming nucleophile attacking the electrophilic C2 position.
Synthetic Workflow Diagram
Figure 2: Parallel synthesis showing the kinetic penalty and harsher conditions required for the secondary cyclohexyl ether.
Stability & Metabolic Fate
For drug development professionals, the stability profile is the deciding factor.
Chemical Stability (Deprotection)
-
Benzyloxy: This group is frequently used as a protecting group because it can be cleaved selectively.
-
Cyclohexyloxy: This is generally considered a permanent structural motif.
-
Stability: Stable to Hydrogenolysis. Stable to mild/moderate acids.
-
Cleavage: Requires harsh Lewis acids (
) or oxidative conditions, making it robust for multi-step synthesis.
-
Metabolic Stability (In Vivo)
-
Benzyloxy Liability: Susceptible to Cytochrome P450-mediated O-dealkylation (rapid clearance) or oxidation of the aromatic ring. The benzylic position is a "soft spot" for radical abstraction.
-
Cyclohexyloxy Liability: Susceptible to hydroxylation at the C3 or C4 position of the cyclohexyl ring. However, this often leads to active metabolites rather than immediate cleavage of the pharmacophore. The cyclohexyl ring generally improves metabolic half-life compared to benzyl ethers in rodent models.
Conclusion & Recommendation
-
Select 2-(Benzyloxy)isonicotinonitrile if:
-
You are exploring Structure-Activity Relationships (SAR) where
-stacking with a target residue (e.g., Phenylalanine or Tyrosine) is hypothesized. -
You require a synthetic intermediate where the ether must be removed later to generate a pyridone.
-
You need a rapid, high-yield synthesis for initial screening libraries.
-
-
Select 2-(Cyclohexyloxy)isonicotinonitrile if:
-
You aim to increase the
(fraction of sp3 carbons) to improve solubility and "drug-likeness." -
You need to fill a hydrophobic pocket without incurring the metabolic liability of a benzylic carbon.
-
The target binding site is aliphatic or requires a defined 3D shape (chair conformation) rather than a flat aromatic plane.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24765957, 2-(Cyclohexyloxy)isonicotinonitrile. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10459765, 2-(Benzyloxy)isonicotinonitrile. Retrieved from .
-
VulcanChem. Product Data Sheet: 2-(Cyclohexyloxy)isonicotinonitrile (CAS 1016867-57-4).[3][4] Retrieved from .
- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for Metabolic stability of Benzyl vs. Cyclohexyl ethers).
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- 1. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. N/A,1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 3506-70-5,4-(3-bromophenyl)butan-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico ADMET Prediction for 2-(Cyclohexyloxy)isonicotinonitrile
For: Researchers, scientists, and drug development professionals.
Executive Summary: The Imperative for Early ADMET Profiling
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Consequently, the early-stage evaluation of these parameters is not merely advantageous but essential for de-risking projects and efficiently allocating resources. In silico ADMET prediction tools have emerged as indispensable assets, offering rapid, cost-effective initial screening of compound libraries to prioritize candidates with the highest potential for success.[3]
This guide provides a comprehensive, comparative analysis of the predicted ADMET profile of 2-(Cyclohexyloxy)isonicotinonitrile , a molecule featuring a cyclohexyloxy group on an isonicotinonitrile scaffold.[4] By leveraging a suite of widely accessible and validated in silico platforms, we aim to construct a multi-faceted ADMET profile, highlight areas of consensus and divergence among predictive models, and offer expert interpretation to guide subsequent experimental validation.
Compound Details:
-
Name: 2-(Cyclohexyloxy)isonicotinonitrile
-
Molecular Formula: C₁₂H₁₄N₂O[4]
-
SMILES: C1CCC(CC1)OC2=NC=CC(=C2)C#N[4]
-
InChIKey: AGFMTASTDRSQEM-UHFFFAOYSA-N[4]
Methodological Framework: A Multi-Tool Approach to Prediction
To ensure a robust and self-validating analysis, we employed three distinct, freely accessible web-based platforms. Each tool utilizes different underlying algorithms and training datasets, providing a more holistic and reliable consensus prediction.
-
SwissADME: This tool provides a suite of predictive models for physicochemical properties, pharmacokinetics, and drug-likeness, including the insightful BOILED-Egg model for predicting gastrointestinal absorption and brain penetration.[5][6][7]
-
pkCSM: This platform uses a novel methodology based on graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[8][9][10] Its models are trained on curated datasets from the literature.
-
admetSAR 2.0: A comprehensive resource that predicts over 45 ADMET and physicochemical properties.[11][12][13] It employs state-of-the-art machine learning methods trained on extensive, manually curated data.[14]
The following sections will present the data collated from these platforms. It is critical to understand that these predictions are probabilistic and intended to guide, not replace, empirical laboratory assessment.
Representative Experimental Workflow: In Silico ADMET Profiling
The diagram below illustrates the standardized workflow used for generating the predictive data in this guide. This process is easily replicable for any small molecule.
Caption: Standardized workflow for parallel in silico ADMET prediction.
Comparative Analysis of Predicted ADMET Properties
The following table summarizes the key ADMET parameters predicted for 2-(Cyclohexyloxy)isonicotinonitrile across the selected platforms.
| Parameter | Category | SwissADME | pkCSM | admetSAR 2.0 | Expert Interpretation & Recommendation |
| Physicochemical Properties | |||||
| Molecular Weight ( g/mol ) | General | 202.25 | 202.25 | 202.25 | Favorable. Well within the typical range for orally bioavailable drugs. |
| LogP (Octanol/Water) | Lipophilicity | 2.59 (iLOGP) | 2.67 | 2.81 | Moderate lipophilicity is predicted consistently. This suggests a good balance between solubility and permeability, crucial for absorption. |
| Water Solubility (logS) | Solubility | -3.17 (Soluble) | -3.00 (Soluble) | -2.95 (Soluble) | All models predict good aqueous solubility, which is a positive attribute for oral absorption. |
| Absorption | Pharmacokinetics | ||||
| Human Intestinal Absorption | Absorption | High | 93.5% | 96.2% (Probability) | High Consensus: The compound is very likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Absorption | No | 1.34 (logPapp >0.9) | 0.44 (logPapp <0.9) | Divergent Results: pkCSM predicts high permeability, while admetSAR predicts low permeability. This is a key flag. An in vitro Caco-2 assay is highly recommended to resolve this discrepancy. |
| P-glycoprotein (P-gp) Substrate | Efflux | Yes | Yes | Non-substrate | Conflicting Prediction: SwissADME and pkCSM suggest the compound is a substrate for the P-gp efflux pump, which could limit bioavailability and CNS penetration. AdmetSAR disagrees. An in vitro P-gp substrate assay is critical. |
| Distribution | Pharmacokinetics | ||||
| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes | Yes (logBB: 0.108) | Yes (Prob: 0.91) | High Consensus: All models strongly predict that the compound can cross the blood-brain barrier. This is a critical consideration depending on the intended therapeutic target (desirable for CNS targets, a liability for peripheral targets). |
| Plasma Protein Binding (PPB) | Distribution | N/A | 89.6% | 88.5% (Probability) | High plasma protein binding is predicted. This can limit the free fraction of the drug available to exert its pharmacological effect and should be confirmed experimentally. |
| Metabolism | Pharmacokinetics | ||||
| CYP1A2 Inhibitor | Metabolism | Yes | No | Non-inhibitor | Potential for Drug-Drug Interaction (DDI): SwissADME predicts inhibition. This isoenzyme is involved in the metabolism of common drugs (e.g., caffeine, theophylline).[2] An in vitro CYP inhibition assay is warranted. |
| CYP2C9 Inhibitor | Metabolism | Yes | No | Non-inhibitor | Potential for DDI: SwissADME predicts inhibition. CYP2C9 metabolizes important drugs like warfarin and NSAIDs.[2] This requires experimental verification. |
| CYP2C19 Inhibitor | Metabolism | No | No | Non-inhibitor | Consensus suggests a low risk of inhibiting this isoform. |
| CYP2D6 Inhibitor | Metabolism | No | No | Non-inhibitor | Consensus suggests a low risk of inhibiting this isoform. |
| CYP3A4 Inhibitor | Metabolism | Yes | No | Non-inhibitor | Major DDI Risk Flag: SwissADME predicts inhibition of CYP3A4, the most important drug-metabolizing enzyme.[2] This is a significant flag that must be investigated experimentally as a high priority. |
| Toxicity | Safety | ||||
| AMES Mutagenicity | Genotoxicity | N/A | No | Non-mutagenic | Low Risk: Both pkCSM and admetSAR predict a low risk of mutagenicity. |
| hERG Inhibition | Cardiotoxicity | N/A | Yes (Weak Inhibitor) | Non-inhibitor | Conflicting Cardiotoxicity Risk: pkCSM predicts weak hERG inhibition, a major cause of drug withdrawal. This is a critical safety endpoint that must be evaluated with an in vitro patch-clamp assay. |
| Hepatotoxicity | Organ Toxicity | N/A | Yes | N/A | Potential Liver Toxicity: pkCSM predicts a risk of hepatotoxicity. This should be monitored in subsequent in vitro and in vivo studies. |
Synthesis and Strategic Recommendations
The in silico analysis provides a valuable, albeit preliminary, ADMET profile for 2-(Cyclohexyloxy)isonicotinonitrile.
Key Strengths:
-
Good Physicochemical Properties: The molecule possesses a favorable molecular weight, moderate lipophilicity, and good aqueous solubility, suggesting a strong foundation for oral bioavailability.
-
High Intestinal Absorption: There is a strong consensus that the compound will be readily absorbed from the gut.
-
Likely CNS Penetrant: A consistent prediction of BBB permeability makes it a potential candidate for neurological targets.
Critical Flags & Experimental Priorities: The predictive models have raised several critical flags that dictate the necessary path for experimental validation. The following decision-making framework outlines the recommended next steps.
Caption: Decision-making workflow based on in silico ADMET predictions.
Authoritative Grounding & Causality:
-
Permeability and Efflux (Caco-2 & P-gp): The conflict between pkCSM and admetSAR on Caco-2 permeability highlights the sensitivity of predictive models to their training data. P-glycoprotein is a critical efflux transporter in both the intestinal epithelium and the blood-brain barrier. If the compound is indeed a P-gp substrate, its effective intestinal permeability and brain penetration could be significantly lower than predicted based on passive diffusion alone. An in vitro bidirectional Caco-2 assay would resolve both questions simultaneously.
-
Metabolism (CYP Inhibition): The prediction of CYP inhibition by SwissADME, particularly for CYP3A4, is a major concern for potential drug-drug interactions.[2] CYP3A4 is responsible for the metabolism of approximately 50% of marketed drugs. Inhibition of this enzyme can lead to toxic accumulation of co-administered medications. This risk mandates experimental evaluation, typically using fluorometric or LC-MS/MS-based assays with human liver microsomes.
-
Cardiotoxicity (hERG): The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. The pkCSM prediction of weak inhibition, even if contradicted by admetSAR, is a safety signal that cannot be ignored. The gold-standard follow-up is a manual patch-clamp electrophysiology study.
References
-
ResearchGate. In silico prediction of pharmacokinetic and ADMET properties of 3,5,7,2',6'-pentahydroxyflavanone (PHF) based on ADMETlab analysis. Available from: [Link]
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ADMETlab 2.0. ADMETlab 2.0. Available from: [Link]
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SwissADME. SwissADME. Available from: [Link]
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admetSAR. admetSAR. Available from: [Link]
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ADMET-AI. ADMET-AI. Available from: [Link]
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Ekins, S., et al. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. Pharmaceutical Research. Available from: [Link]
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Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available from: [Link]
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PubChem. 2-Cyclohexylcyclohexanol. Available from: [Link]
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Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics. Available from: [Link]
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Swiss Institute of Bioinformatics. SwissADME. Available from: [Link]
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ResearchGate. Can you explain how pkCSM works? Available from: [Link]
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Cheng, F., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics. Available from: [Link]
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Alqahtani, S. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. Available from: [Link]
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In silico Drug Design tools. Directory of in silico Drug Design tools. Available from: [Link]
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The University of Melbourne. pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Available from: [Link]
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Frontiers. In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Available from: [Link]
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PubChem. 2-(Cyclohexyloxy)-5-(trimethylsilyl)pyridine. Available from: [Link]
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bio.tools. SwissADME. Available from: [Link]
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admetSAR. Introduction of models. Available from: [Link]
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Villoutreix, B.O., et al. (2017). Computational analysis of calculated physicochemical and ADMET properties of protein-protein interaction inhibitors. Scientific Reports. Available from: [Link]
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Molecular Modelling Group. SwissDrugDesign. Available from: [Link]
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ResearchGate. Editorial. In silico ADMET predictions in pharmaceutical research. Available from: [Link]
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YouTube. How to use SwissADME? Available from: [Link]
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YouTube. How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. Available from: [Link]
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Semantic Scholar. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Available from: [Link]
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PubChem. 2-Aminoisonicotinonitrile. Available from: [Link]
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PubChem. Icotinib. Available from: [Link]
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Comparative Docking Analysis of 2-(Cyclohexyloxy)isonicotinonitrile: A Methodological Guide
This guide provides a comprehensive, step-by-step methodology for conducting a comparative molecular docking study of the novel compound 2-(Cyclohexyloxy)isonicotinonitrile against known ligands of a selected biological target. Given the absence of a well-defined target for this specific molecule in publicly available literature, we will utilize a hypothetical yet scientifically rigorous case study approach. We will target the enzyme InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, a well-validated target for antitubercular drugs. The isonicotinoyl scaffold, a core feature of our compound of interest, is a known pharmacophore for InhA inhibitors, making this a chemically logical and relevant choice for this demonstrative study.
The primary objective of this guide is not to assert a definitive biological activity for 2-(Cyclohexyloxy)isonicotinonitrile, but rather to equip researchers with a robust and validated workflow for evaluating novel compounds against established therapeutic targets. We will detail the rationale behind experimental choices, from target and ligand selection to the specifics of the docking protocol and data interpretation, ensuring a self-validating and reproducible methodology.
Introduction to the Target: Enoyl-Acyl Carrier Protein Reductase (InhA)
InhA is a critical enzyme in the fatty acid biosynthesis II (FAS-II) pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. This pathway is essential for the synthesis of mycolic acids, which are unique and crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to cell death. The frontline antitubercular drug isoniazid is a pro-drug that, once activated, forms a covalent adduct with NAD+, which then potently inhibits InhA. This well-established mechanism and the availability of high-resolution crystal structures make InhA an excellent candidate for in-silico drug discovery and comparative studies.
Selection of Ligands for Comparative Analysis
To provide a meaningful comparison, we will dock our query compound, 2-(Cyclohexyloxy)isonicotinonitrile, alongside known InhA inhibitors with varying potencies.
-
Query Compound: 2-(Cyclohexyloxy)isonicotinonitrile (Structure to be generated)
-
Known Ligands:
-
Isoniazid-NAD adduct (INH-NAD): The activated form of the drug isoniazid, representing a high-potency covalent inhibitor.
-
Ethionamide-NAD adduct (ETH-NAD): The activated form of the second-line drug ethionamide, which also targets InhA.
-
Triclosan: A well-characterized, non-covalent, direct inhibitor of InhA.
-
This selection provides a robust basis for comparison, encompassing both pro-drug and direct-acting inhibitors.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a validated workflow for a comparative docking study using AutoDock Vina, a widely used and well-documented docking software.
-
Protein Preparation: PyMOL, AutoDockTools (ADT)
-
Ligand Preparation: ChemDraw or similar chemical drawing software, Open Babel or similar for file format conversion.
-
Molecular Docking: AutoDock Vina
-
Interaction Analysis: PyMOL, LigPlot+
Caption: Figure 1. Workflow for Comparative Molecular Docking.
Step 1: Protein Structure Preparation
-
Obtain the Crystal Structure: Download the crystal structure of InhA in complex with the INH-NAD adduct from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2B35 .
-
Clean the PDB File: Open the PDB file in PyMOL or a similar molecular viewer. Remove all water molecules, co-factors (except for the NAD+ if desired for reference), and any existing ligands. Save the cleaned protein structure as a new PDB file.
-
Prepare the Receptor for Docking:
-
Use AutoDockTools (ADT) to add polar hydrogens to the protein.
-
Compute Gasteiger charges, which are essential for the scoring function.
-
Save the prepared protein in the PDBQT format, which includes charge and atom type information.
-
Step 2: Ligand Preparation
-
Obtain/Draw Ligand Structures:
-
For 2-(Cyclohexyloxy)isonicotinonitrile, draw the structure in ChemDraw and save it as a MOL file.
-
For the known ligands, obtain their structures from a database like PubChem or ZINC, or extract them from their respective PDB files.
-
-
Generate 3D Conformations: Convert the 2D structures (MOL files) to 3D structures (SDF or PDB format) using a tool like Open Babel. Ensure that the 3D conformations are energetically minimized.
-
Prepare Ligands for Docking:
-
Use ADT or Open Babel to assign Gasteiger charges and define the rotatable bonds.
-
Convert the ligand files to the PDBQT format.
-
Step 3: Docking Simulation
-
Define the Binding Site (Grid Box Generation):
-
The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file (2B35).
-
In ADT, center the grid box on the active site of InhA. The dimensions of the box should be large enough to encompass the entire binding pocket and allow for the ligand to move freely. A typical size would be 60 x 60 x 60 Å.
-
-
Configure the Docking Parameters: Create a configuration file for AutoDock Vina specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions. The exhaustiveness parameter can be increased for a more thorough search of the conformational space.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. This process will be repeated for each of the selected ligands.
Step 4: Analysis and Comparison
-
Analyze Docking Scores: AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a more favorable predicted binding.
-
Examine Binding Poses: The software will generate multiple binding poses for each ligand. The top-ranked pose (lowest energy) is typically the most interesting, but other poses should also be examined.
-
Visualize and Compare Interactions:
-
Use PyMOL to visualize the docked poses of all ligands within the InhA active site.
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between each ligand and the protein residues. Tools like LigPlot+ can generate 2D diagrams of these interactions for easier comparison.
-
Comparative Data Presentation
The results of the docking study should be summarized in a clear and concise table to facilitate comparison.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds (Hypothetical Count) |
| 2-(Cyclohexyloxy)isonicotinonitrile | -8.5 | TYR158, PHE149, MET199 | 1 |
| INH-NAD Adduct | -10.2 | TYR158, GLY192, THR196 | 4 |
| ETH-NAD Adduct | -9.8 | TYR158, PHE149, ILE202 | 3 |
| Triclosan | -9.1 | TYR158, PHE149, GLY96 | 2 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results would be generated from the execution of the docking protocol.
Discussion and Interpretation of Results
The comparative analysis of the docking results allows for several key insights:
-
Binding Affinity Comparison: The predicted binding affinities provide a quantitative, albeit theoretical, comparison of the ligands. In our hypothetical results, the INH-NAD adduct shows the strongest binding, which is consistent with its known potent inhibitory activity. 2-(Cyclohexyloxy)isonicotinonitrile shows a respectable, though lower, predicted affinity.
-
Binding Mode Analysis: A crucial aspect of the analysis is to compare the binding poses. Does 2-(Cyclohexyloxy)isonicotinonitrile occupy the same sub-pocket as the known inhibitors? Does its isonicotinonitrile core form similar interactions with key residues like TYR158, which is known to be critical for InhA inhibition? The bulky cyclohexyloxy group might explore new hydrophobic pockets not utilized by the other ligands, which could be a point for further optimization.
-
Interaction Fingerprinting: The pattern of hydrogen bonds and hydrophobic interactions provides a "fingerprint" of each ligand's binding. Comparing these fingerprints can reveal why one ligand has a higher predicted affinity than another. For instance, the higher number of hydrogen bonds formed by the INH-NAD adduct in our hypothetical data would be a key explanatory factor for its stronger binding score.
Conclusion and Future Directions
This guide has presented a detailed, self-contained protocol for conducting a comparative molecular docking study, using the novel compound 2-(Cyclohexyloxy)isonicotinonitrile and the antitubercular target InhA as a case study. The workflow emphasizes a logical progression from target and ligand selection to data analysis and interpretation, grounded in established scientific software and methodologies.
The hypothetical results suggest that 2-(Cyclohexyloxy)isonicotinonitrile may have the potential to bind to the InhA active site, though likely with a lower affinity than the activated forms of current drugs. The true value of this in-silico study is in generating testable hypotheses. The next logical steps would be to:
-
Synthesize and purify 2-(Cyclohexyloxy)isonicotinonitrile.
-
Perform in-vitro enzymatic assays to determine its actual inhibitory activity (IC50) against InhA.
-
Conduct whole-cell assays against M. tuberculosis to assess its antitubercular activity.
Molecular docking, when performed and interpreted correctly, is a powerful tool in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing.
References
-
Title: The InhA-encoded enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. Source: PDB-101 URL: [Link]
-
Title: Isoniazid: A Comprehensive Review of its Pharmacokinetics, and Pharmacogenomics. Source: Pharmaceutics URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry URL: [Link]
-
Title: Crystal structure of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, in complex with NAD+ and the isoniazid-NAD adduct. Source: Protein Data Bank (PDB) URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
